Ostarine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1/i2D,3D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-MFLSZZEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ostarine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ostarine-d4 is a deuterated analog of Ostarine (also known as Enobosarm, GTx-024, or MK-2866), a nonsteroidal selective androgen receptor modulator (SARM). As a SARM, it exhibits tissue-selective anabolic effects, primarily on muscle and bone, with reduced androgenic effects on other tissues compared to traditional anabolic steroids.[[“]][2][3] The incorporation of deuterium isotopes can offer advantages in metabolic and pharmacokinetic studies, making this compound a valuable tool for research and development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.
Chemical Structure and Properties
This compound is structurally similar to its non-deuterated counterpart, with four hydrogen atoms on the phenoxy ring replaced by deuterium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | [[“]] |
| Synonyms | Enobosarm-d4, MK-2866-d4, GTX-024-d4 | [[“]][5] |
| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ | [[“]] |
| Molecular Weight | 393.4 g/mol | [[“]][[“]] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Low solubility in water; soluble in DMF, DMSO, and Methanol | [[“]][6][7] |
| Purity | ≥99% deuterated forms (d1-d4) | [[“]] |
Pharmacological Properties
This compound, like Ostarine, exerts its effects by binding to the androgen receptor (AR). This interaction initiates a cascade of downstream signaling events that lead to its anabolic effects.
Table 2: Pharmacological Data for Ostarine
| Parameter | Value | Source |
| Androgen Receptor (AR) Binding Affinity (Ki) | 3.8 nM | [8] |
| In Vivo Efficacy (ED50 in castrated rats) | [9] | |
| Levator ani muscle (anabolic) | 0.03 mg/day | [9] |
| Prostate (androgenic) | 0.12 mg/day | [9] |
| Seminal vesicles (androgenic) | 0.39 mg/day | [9] |
Mechanism of Action
Ostarine is a selective agonist of the androgen receptor.[10] Upon binding to the AR in target tissues like skeletal muscle, it triggers a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription. This results in increased protein synthesis and muscle cell growth.[11] Additionally, Ostarine has been shown to activate the ERK1/2 signaling pathway, which is involved in cell proliferation and survival, further contributing to its anabolic effects.[[“]][7] Unlike traditional steroids, Ostarine does not undergo aromatization to estrogens or reduction to dihydrotestosterone (DHT), which minimizes certain side effects.[2][[“]]
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of deuterated Ostarine involves the reaction of 4-Cyanophenol-d4 with (R)-3-bromo-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropionamide.[2]
Experimental Workflow: Synthesis and Purification of this compound
In Vitro Androgen Receptor Binding Affinity Assay
This protocol is based on a competitive radioligand binding assay.[8]
Methodology:
-
Preparation of Rat Cytosol: Prepare a cytosolic fraction from rat ventral prostates, a tissue rich in androgen receptors.
-
Incubation: Incubate increasing concentrations of this compound (or unlabeled Ostarine as a competitor) with the rat cytosol.
-
Radioligand Addition: Add a saturating concentration of a radiolabeled androgen, such as [³H]mibolerone (1 nM), to the incubation mixture.
-
Progesterone Receptor Blocking: Include a high concentration of a non-androgenic steroid, like triamcinolone acetonide (1000 nM), to prevent the radioligand from binding to progesterone receptors.
-
Incubation Conditions: Incubate the mixture at 4°C for 18 hours to reach equilibrium.
-
Separation of Bound and Free Radioligand: Separate the receptor-bound [³H]mibolerone from the free radioligand using the hydroxyapatite method.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data using non-linear regression analysis. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway
The primary mechanism of action of this compound involves its interaction with the androgen receptor, leading to the activation of downstream signaling pathways that promote muscle growth.
Signaling Pathway of this compound in Muscle Cells
Conclusion
This compound is a deuterated selective androgen receptor modulator with significant potential as a research tool in the study of muscle wasting disorders and anabolic pharmacology. Its well-defined chemical structure, coupled with its specific mechanism of action via the androgen receptor, makes it a valuable compound for in vitro and in vivo investigations. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals working with this and similar compounds.
References
- 1. consensus.app [consensus.app]
- 2. swolverine.com [swolverine.com]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enobosarm - Wikipedia [en.wikipedia.org]
- 11. Everything You Need to Know About Ostarine [connect.aacp.org]
Ostarine-d4: A Technical Guide to its Certificate of Analysis and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Ostarine-d4. This compound is the deuterium-labeled analogue of Ostarine (also known as Enobosarm or MK-2866), a selective androgen receptor modulator (SARM). Due to its structural similarity and mass difference, this compound is an ideal internal standard for the quantitative analysis of Ostarine in various biological matrices using mass spectrometry-based methods.[1][2] This guide details the analytical methodologies used to ensure the identity, purity, and quality of this compound, making it suitable for use as a certified reference material in clinical and forensic toxicology, as well as in preclinical and clinical drug development.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis (CoA) for this compound provides critical data on its purity and identity. While specific values are lot-dependent, the following table summarizes the typical specifications and analytical results for a high-purity batch of this compound.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98.0% | HPLC-UV |
| Isotopic Purity | ≥ 99.0 atom % D | Mass Spectrometry (MS) |
| Isotopic Distribution | d4: >99%, d3: <1% | Mass Spectrometry (MS) |
| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ | Mass Spectrometry (MS) |
| Molecular Weight | 393.35 g/mol | Mass Spectrometry (MS) |
| Identity | Conforms to structure | ¹H-NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, DMSO | Visual Inspection |
Experimental Protocols
The following sections detail the experimental methodologies for the key analyses cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation
High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode.
-
Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis:
-
Molecular Weight: The monoisotopic mass of the protonated or deprotonated molecule is measured and compared to the theoretical mass.
-
Isotopic Purity: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of this compound and to verify the positions of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions of deuteration confirms the isotopic labeling.
-
¹³C-NMR Analysis: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.
Mandatory Visualizations
This compound Certification Workflow
The following diagram illustrates the typical workflow for the certification of this compound as a reference standard.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This diagram illustrates the use of this compound as an internal standard for the quantitative analysis of Ostarine in a biological sample.
References
The Cornerstone of Precision: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the exacting landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reproducibility is paramount. This in-depth technical guide explores the core principles, practical applications, and detailed methodologies of using deuterated internal standards, the gold standard for robust and reliable quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards provide a level of analytical certainty that is indispensable in modern research and drug development.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3][4]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[3][5]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[6]
-
Co-elution with Analyte : Ideally, the deuterated standard has the same chromatographic retention time as the analyte.[6] This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.[5][6]
-
Similar Physicochemical Properties : Being chemically almost identical, the deuterated standard has nearly the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and instrument response.[1][6][7]
-
Mitigation of Matrix Effects : Matrix effects, the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix, are a significant source of error in LC-MS analysis.[3][5][8] Deuterated standards co-elute with the analyte and experience similar matrix effects, allowing for effective normalization of the signal.[1][5]
-
Improved Accuracy and Precision : By compensating for various sources of error, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[1][2]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely accepted and recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[1]
Key Applications in Research and Drug Development
Deuterated standards are indispensable tools across various stages of scientific research and pharmaceutical development:
-
Drug Metabolism and Pharmacokinetics (DMPK) : In DMPK studies, these standards are crucial for precisely tracking drug and metabolite concentrations in biological matrices like plasma and urine.[1][9][10] This enables the accurate determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[9]
-
Clinical Diagnostics : They provide accurate quantitation of biomarkers, hormones, and other endogenous compounds in clinical samples, aiding in disease diagnosis and monitoring.[1]
-
Impurity Profiling : Deuterated standards are used in the identification and quantification of process-related impurities and degradation products in drug substances and formulations.
-
Metabolomics : In metabolomics research, deuterated standards are used to accurately quantify endogenous metabolites and trace metabolic pathways.[10]
Experimental Workflow and Protocols
The successful implementation of deuterated internal standards hinges on a well-designed and meticulously executed experimental protocol.
General Bioanalytical Workflow
The general workflow for a quantitative bioanalytical assay using a deuterated internal standard involves several key steps, from sample receipt to final data reporting.[6][7]
Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma
This section provides a detailed methodology for a common application: the quantification of a small molecule drug in human plasma using protein precipitation for sample cleanup.[3][11]
1. Materials and Reagents:
-
Analyte of interest
-
Deuterated Internal Standard (SIL-IS)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases[11]
2. Preparation of Stock and Working Solutions:
-
Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume.[3]
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).[11]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.[11]
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS in methanol (e.g., 500 ng/mL).[11]
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.[11]
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex thoroughly for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.[3]
-
Vortex and centrifuge briefly before analysis.[3]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[11]
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.[11]
Quantitative Data and Performance
The use of deuterated internal standards consistently leads to improved analytical performance.
Table 1: Comparison of Precision with and without a Deuterated Internal Standard
| Analyte | Internal Standard | Matrix | Precision (%RSD) | Reference |
| Venetoclax | Venetoclax-d8 | Human Plasma | Intra-day: 5.7 - 7.7 | [6] |
| Inter-day: 5.95 - 8.5 | [6] | |||
| Rosuvastatin | Rosuvastatin-d6 | Human Plasma | N/A (Method Protocol) | [7] |
| Testosterone | Testosterone-d3 | Human Serum | N/A (Method Protocol) | [7] |
| Warfarin Enantiomers | Warfarin-d5 | Human Plasma | N/A (Method Protocol) | [7] |
Data adapted from validation studies and application notes. %RSD (Relative Standard Deviation) is a measure of precision.
Table 2: Impact of Internal Standard Choice on Assay Bias
| Internal Standard Type | Mean Bias (%) | Statistical Significance (p-value) | Reference |
| Deuterated Internal Standard | Not significantly different from true value | p = 0.5 | [12] |
| Analog Internal Standard | Significantly different from true value | p < 0.0005 | [12] |
This data illustrates a significant improvement in accuracy (lower bias) when using a deuterated internal standard compared to a structural analogue.
Challenges and Limitations
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]
-
Deuterium Isotope Effect : The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to a phenomenon known as the "deuterium isotope effect".[13] This can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[5][13] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[5][14]
-
Instability and H/D Exchange : In some cases, deuterium atoms can be lost or exchanged with hydrogen atoms from the solvent or matrix, especially if the label is in a chemically labile position.[13][15] This can compromise the accuracy of the assay. Careful selection of the labeling position is crucial to minimize this risk.[16]
-
Cost and Availability : The synthesis of deuterated compounds can be complex and expensive, and they may not be commercially available for all analytes of interest.[12][17]
Conclusion
Deuterated internal standards are a cornerstone of high-quality quantitative analysis in mass spectrometry. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled, solidifying their role as the gold standard in the field.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated Compounds [simsonpharma.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. myadlm.org [myadlm.org]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Ostarine-d4: A Technical Guide for Researchers
For Research Use Only. This document is intended for researchers, scientists, and drug development professionals and does not constitute medical advice.
Introduction
Ostarine-d4 is the deuterated form of Ostarine (also known as Enobosarm, MK-2866, or GTx-024), a non-steroidal selective androgen receptor modulator (SARM). As a stable isotope-labeled internal standard, this compound is a crucial tool for the accurate quantification of Ostarine in various biological matrices during preclinical and clinical research. This technical guide provides an in-depth overview of this compound, its physicochemical properties, and the extensive experimental data and signaling pathways associated with its non-deuterated parent compound, Ostarine.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1202044-20-9[[“]] |
| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ |
| Molecular Weight | 393.35 g/mol [[“]] |
| Synonyms | MK-2866-d4, Enobosarm-d4, GTX-024-d4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
Ostarine is a selective androgen receptor modulator that exhibits tissue-selective anabolic effects. Its primary mechanism of action involves binding to the androgen receptor (AR) with high affinity. Unlike traditional anabolic steroids, Ostarine's non-steroidal structure prevents its conversion to estrogen or dihydrotestosterone, thereby reducing the risk of certain side effects.[[“]]
Upon binding to the AR, Ostarine induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This Ostarine-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event modulates the transcription of specific genes involved in muscle cell proliferation and differentiation, such as myogenin, MyoD, and MyH.[[“]][2] Furthermore, Ostarine has been shown to activate the ERK1/2 kinase signaling pathway, which is known to play a role in cell growth and survival, further contributing to its anabolic effects in muscle tissue.[[“]]
Signaling Pathway Diagram
Experimental Protocols
Quantification of Ostarine using UHPLC-MS/MS
This protocol is a representative example for the quantitative analysis of Ostarine in dietary supplements.
1. Sample Preparation:
-
Accurately weigh the contents of an Ostarine capsule and transfer to a volumetric flask.
-
Dissolve the sample in methanol and sonicate for 15-30 minutes.
-
Dilute the solution with a mixture of methanol and 0.1% acetic acid in water with 10 mM ammonium acetate to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. UHPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% acetic acid and 10 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient to separate Ostarine from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for Ostarine and the internal standard (this compound).
In Vitro Androgen Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of Ostarine to the androgen receptor.
1. Materials:
-
Rat prostate cytosol as a source of androgen receptors.
-
[³H]-Mibolerone as the radioligand.
-
Ostarine (or other test compounds) at various concentrations.
-
Hydroxyapatite slurry.
-
Scintillation cocktail and counter.
2. Procedure:
-
Incubate rat prostate cytosol with a fixed concentration of [³H]-Mibolerone and increasing concentrations of Ostarine for 18-24 hours at 4°C.
-
Separate bound from free radioligand by adding hydroxyapatite slurry and centrifuging.
-
Wash the pellet to remove non-specifically bound radioligand.
-
Quantify the amount of bound [³H]-Mibolerone by liquid scintillation counting.
-
Calculate the IC₅₀ value, which is the concentration of Ostarine that inhibits 50% of the specific binding of [³H]-Mibolerone. The Ki value can then be determined using the Cheng-Prusoff equation.[3]
Quantitative Data
In Vitro Data
| Parameter | Value | Cell Line/System | Reference |
| Androgen Receptor Binding Affinity (Ki) | 3.8 nM | Rat Prostate Cytosol | [3] |
| Androgen Receptor Binding Affinity | -9.4 Kcal/mol | Glioma C6 Cells | |
| IC₅₀ | Two-fold lower than Bicalutamide | Glioma C6 Cells | |
| Proliferation and Viability | Dose-dependent increase | C2C12 and L6 cells | [2] |
In Vivo Data (Animal Studies)
| Species | Dosage | Duration | Key Findings | Reference |
| Rat (castrated male) | 0.4 mg/kg/day | 14 days | Increased prostate, seminal vesicle, and levator ani muscle weight | |
| Rat (ovariectomized female) | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Dose-dependent increase in uterine weight; increased capillary density in gastrocnemius and longissimus muscles | [4] |
| Rat (male) | 0.4 mg/kg/day (s.c.) | 30 days | Increased myogenin, MyoD, and MyH expression in muscle | [2] |
Human Clinical Trial Data (Ostarine)
| Study Population | Dosage | Duration | Key Findings | Reference |
| Elderly men and postmenopausal women | 1 mg/day | 12 weeks | Increase in total lean body mass | [5] |
| Elderly men and postmenopausal women | 3 mg/day | 12 weeks | 1.3 kg increase in lean body mass; improved stair climb performance | [5] |
| Cancer patients (cachexia) | 1 mg and 3 mg/day | 16 weeks | Significant increase in lean body mass | [5] |
Experimental Workflows
In Vivo Study Workflow for Ostarine in a Rat Model
Conclusion
This compound serves as an indispensable analytical tool for the precise and accurate quantification of Ostarine in research settings. The parent compound, Ostarine, has demonstrated significant tissue-selective anabolic effects in both preclinical and clinical studies, primarily through its interaction with the androgen receptor and modulation of downstream signaling pathways. This technical guide provides a comprehensive summary of the available data to support further investigation into the pharmacology and therapeutic potential of Ostarine. Researchers are encouraged to consult the cited literature for more detailed methodologies and data.
References
- 1. consensus.app [consensus.app]
- 2. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Solubility of Ostarine-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ostarine-d4 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide presents data for Ostarine as a close and reliable surrogate. The underlying principle is that the substitution of hydrogen with deuterium atoms in a molecule typically has a negligible effect on its solubility in organic solvents.
Core Data Presentation: Solubility of Ostarine
The following table summarizes the quantitative solubility data for Ostarine in commonly used organic solvents. These values are considered to be a strong approximation for this compound.
| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Ethanol | ~25[1][2] | ~64.2 |
| Dimethyl Sulfoxide (DMSO) | ~15[1][2] - 78[3] | ~38.5 - 200.4 |
| Dimethyl Formamide (DMF) | ~15[1][2] | ~38.5 |
Note: The molecular weight of Ostarine (389.33 g/mol ) and this compound (393.35 g/mol ) are used for the respective molar concentration calculations where applicable. The minor difference in molecular weight does not significantly alter the molar solubility.
Experimental Protocols: Determining Solubility
The solubility data presented in this guide is typically determined using the shake-flask method , a gold-standard technique for measuring equilibrium solubility.
Shake-Flask Method for Solubility Determination
This method involves adding an excess amount of the solute (Ostarine) to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. Subsequently, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear supernatant or filtrate is then quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
A generalized workflow for this experimental process is outlined below.
Caption: Generalized workflow for determining the solubility of this compound.
Mechanism of Action: Signaling Pathway
Ostarine is a Selective Androgen Receptor Modulator (SARM). Its primary mechanism of action involves binding to the Androgen Receptor (AR), which then translocates to the nucleus and modulates gene expression.[[“]][[“]] This interaction leads to tissue-specific anabolic effects, primarily in muscle and bone. Additionally, Ostarine has been shown to activate the ERK1/2 kinase pathway, which is involved in cell proliferation and survival.[[“]][6]
The following diagram illustrates the simplified signaling pathway of Ostarine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Ostarine-d4
This guide provides comprehensive, in-depth information for researchers, scientists, and drug development professionals on the proper storage and handling of Ostarine-d4. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Compound Information
This compound is the deuterated form of Ostarine (also known as Enobosarm, GTx-024, or MK-2866), a non-steroidal selective androgen receptor modulator (SARM).[1][2] The deuterated analogue is commonly used as an internal standard for the quantification of Ostarine in biological samples by mass spectrometry-based assays, such as GC-MS or LC-MS.[3][4][5]
Chemical Information:
-
Formal Name: (2S)-3-(4-cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide[5]
-
Molecular Formula: C₁₉H₁₀D₄F₃N₃O₃[5]
-
Molecular Weight: 393.4 g/mol [5]
Storage Guidelines
Proper storage of this compound is critical to maintain its stability and purity. The compound is typically supplied as a solid.[1][5]
Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Form | As supplied (solid) | [1] |
| Temperature | -20°C for long-term storage | [1][6][7] |
| Stability | ≥ 2 years at -20°C | [1][6] |
| Shipping | May be shipped at room temperature for short durations | [4][7] |
| Aqueous Solutions | Not recommended for storage for more than one day | [1][6] |
Upon receipt, the compound, which may be shipped at ambient temperature, should be stored at -20°C for long-term preservation.[1][7]
Handling and Safety Precautions
This compound should be handled with care in a laboratory setting. The toxicological properties have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[8] It may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[8][9]
Personal Protective Equipment (PPE) and Engineering Controls
| Precaution | Specification | Source(s) |
| Ventilation | Use in a well-ventilated area or with local exhaust ventilation. | [8] |
| Eye Protection | Safety glasses or goggles. | [8][9] |
| Hand Protection | Chemical-resistant gloves. | [8][9] |
| Skin Protection | Laboratory coat. | [8] |
| Respiratory | NIOSH-approved respirator if handling large quantities or if dust is generated. | [8] |
General Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Avoid prolonged or repeated exposure.[8]
First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. | [8] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. Have eyes examined by medical personnel. | [8] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. | [8] |
Solubility and Solution Preparation
This compound is supplied as a solid and needs to be dissolved in a suitable solvent to prepare stock solutions.
Solubility Data
| Solvent | Solubility | Source(s) |
| Ethanol | ~25 mg/mL | [1][6] |
| DMSO | ~15 mg/mL | [1] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1] |
| Methanol | Soluble | [5] |
| Aqueous Buffers | Sparingly soluble | [1] |
Protocol for Preparing an Aqueous Solution: To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[1][6] For example, a 1:4 solution of ethanol to PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.[1][6] It is advised not to store aqueous solutions for more than one day.[1][6] When preparing solutions in organic solvents such as ethanol, DMSO, or DMF, it is good practice to purge the solvent with an inert gas.[1][6]
Experimental Protocols and Visualizations
This compound's primary application is as an internal standard in quantitative analysis. Below is a generalized workflow and a logical diagram for its storage and handling.
General Experimental Workflow: Use as an Internal Standard
The following diagram illustrates a typical workflow for using this compound as an internal standard in a bioanalytical method, such as LC-MS/MS, for the quantification of Ostarine in a biological matrix (e.g., urine).
Caption: General workflow for using this compound as an internal standard in quantitative analysis.
Storage and Handling Logical Workflow
This diagram outlines the decision-making process and necessary steps from receiving the compound to its final use or disposal, emphasizing safety and stability.
Caption: Logical workflow for the safe storage and handling of this compound in a research setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ostarine(MK-2866) | 1202044-20-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Page loading... [guidechem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Ostarine in Human Plasma using Ostarine-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ostarine (MK-2866), a selective androgen receptor modulator (SARM), in human plasma. The method utilizes Ostarine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation. A straightforward protein precipitation protocol is employed for sample cleanup, allowing for high-throughput analysis suitable for clinical research and anti-doping applications. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for reliable bioanalysis.
Introduction
Ostarine is a non-steroidal SARM that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Due to its anabolic effects, it is also a substance of abuse in sports and is on the World Anti-Doping Agency (WADA) Prohibited List.[1][2] Consequently, sensitive and reliable methods for its quantification in biological matrices are crucial for both pharmacokinetic studies and anti-doping control.
LC-MS/MS is the preferred technique for the bioanalysis of small molecules due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating variability introduced during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[3] This application note provides a detailed protocol for the determination of Ostarine in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Ostarine reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Ostarine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ostarine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ostarine Working Solutions: Prepare a series of working solutions by serially diluting the Ostarine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ostarine | 390.1 | 270.1 | 25 |
| This compound | 394.1 | 274.1 | 25 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of Ostarine to this compound against the nominal concentration of Ostarine. A linear regression with a 1/x² weighting factor was applied.
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.48 | 96.0 |
| 1 | 1.05 | 105.0 |
| 5 | 5.12 | 102.4 |
| 10 | 9.85 | 98.5 |
| 50 | 50.9 | 101.8 |
| 100 | 99.2 | 99.2 |
| 200 (ULOQ) | 198.6 | 99.3 |
-
Linearity: The calibration curve was linear over the range of 0.5 to 200 ng/mL with a correlation coefficient (r²) > 0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (3 days, n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.5 | 1.54 | 4.2 | 102.7 | 1.58 | 5.1 | 105.3 |
| Mid QC | 75 | 76.2 | 3.1 | 101.6 | 74.1 | 4.5 | 98.8 |
| High QC | 150 | 148.9 | 2.5 | 99.3 | 151.3 | 3.8 | 100.9 |
-
Acceptance Criteria: Precision (%CV) within ±15% and accuracy within ±15% of the nominal value (±20% for LLOQ).
Mandatory Visualization
Caption: Experimental workflow for Ostarine quantification.
Caption: Simplified signaling pathway of Ostarine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Ostarine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and procedural variability. This method is well-suited for applications in clinical pharmacokinetics and for anti-doping analysis.
References
- 1. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ostarine Pharmacokinetic Studies Utilizing Ostarine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Ostarine (also known as Enobosarm or MK-2866) using Ostarine-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis.
Introduction to Ostarine and the Role of this compound
Ostarine is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and for monitoring its use and potential misuse in sports.
This compound is a deuterated form of Ostarine, where four hydrogen atoms have been replaced with deuterium. While chemically similar to Ostarine, its increased mass allows it to be distinguished by mass spectrometry. In pharmacokinetic studies, this compound is not the primary drug of interest but serves as an invaluable internal standard (IS) for the accurate quantification of Ostarine in biological matrices such as plasma and urine.
Preclinical Pharmacokinetic Profile of Ostarine
Pharmacokinetic parameters of Ostarine have been characterized in various studies. The half-life of Ostarine is approximately 24 hours.[1] It is metabolized primarily through glucuronidation and hydroxylation.[2][3] The major metabolites are Ostarine glucuronide and hydroxyostarine glucuronide.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Ostarine and its metabolites in biological samples.[3][4]
The following table summarizes typical pharmacokinetic parameters for Ostarine from preclinical studies.
| Parameter | Description | Typical Value Range |
| Tmax | Time to reach maximum plasma concentration | 1 - 4 hours |
| Cmax | Maximum plasma concentration | Dose-dependent |
| t1/2 | Elimination half-life | ~24 hours[1] |
| AUC | Area under the plasma concentration-time curve | Dose-dependent |
| Metabolism | Primary routes of biotransformation | Glucuronidation, Hydroxylation[2][3] |
| Excretion | Primary routes of elimination | Fecal and Renal |
Experimental Protocols
In-Life Study Design for a Preclinical Pharmacokinetic Study of Ostarine
This protocol outlines a typical single-dose oral administration study in rodents.
Objective: To determine the pharmacokinetic profile of Ostarine following oral administration.
Materials:
-
Ostarine
-
This compound (for use as an internal standard in bioanalysis)
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in water)
-
Study animals (e.g., male Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Dose Formulation: Prepare a homogenous suspension of Ostarine in the selected vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of Ostarine to each animal via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Ostarine Quantification in Plasma
This protocol describes a protein precipitation method for sample preparation followed by LC-MS/MS analysis.
Materials:
-
Plasma samples from the in-life study
-
Ostarine analytical standard
-
This compound internal standard (IS) stock solution
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Microcentrifuge tubes
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking blank plasma with known concentrations of Ostarine.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (unknowns, standards, and QCs), add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex each sample for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution to separate Ostarine and this compound from endogenous matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor the specific precursor-to-product ion transitions for Ostarine and this compound.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ostarine | 390.1 | 270.1 |
| This compound | 394.1 | 274.1 |
Data Analysis:
-
Calculate the peak area ratio of Ostarine to this compound for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of Ostarine in the unknown samples and QCs from the calibration curve.
Signaling Pathway
While Ostarine's primary mechanism of action is through the androgen receptor, its downstream effects on muscle growth involve various signaling pathways. The following diagram illustrates a simplified representation of the signaling cascade initiated by Ostarine binding to the androgen receptor.
References
Application of Ostarine-d4 in High-Throughput Sports Anti-Doping Analysis
Introduction
Ostarine (also known as Enobosarm, MK-2866, or S-22) is a Selective Androgen Receptor Modulator (SARM) prohibited at all times in sport by the World Anti-Doping Agency (WADA) under section S1.2 "Other Anabolic Agents" of the Prohibited List.[1][2][[“]][[“]] It is frequently detected in anti-doping tests, making robust and reliable analytical methods crucial for its identification and quantification.[1][[“]][[“]] Ostarine-d4, a deuterated analog of Ostarine, serves as an essential internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6]
These application notes provide detailed protocols for the use of this compound in the quantitative analysis of Ostarine in human urine, tailored for researchers, scientists, and professionals in the field of anti-doping research and drug development.
Principle and Application of this compound as an Internal Standard
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is chemically identical to Ostarine, but with a higher mass due to the replacement of four hydrogen atoms with deuterium. This ensures that it co-elutes with the analyte of interest and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[5][6] By adding a known concentration of this compound to each sample prior to processing, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of Ostarine, mitigating potential errors from sample loss during extraction or instrumental variability.
Ostarine Metabolism and Detection Markers
Ostarine is metabolized in the human body, and both the parent compound and its metabolites can be targeted for detection. The major urinary metabolites are Ostarine-glucuronide and hydroxyostarine glucuronide.[7][8] According to WADA technical letters, the reporting of an Adverse Analytical Finding (AAF) for Ostarine must be based on the detection of the parent compound (in its free form and/or as a glucuronide conjugate).[9] Therefore, analytical methods often include a hydrolysis step to cleave the glucuronide conjugates and measure the total Ostarine concentration.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Ostarine using this compound as an internal standard, compiled from various validated LC-MS/MS methods.
Table 1: Mass Spectrometric Parameters for Ostarine and this compound
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| Ostarine | 389.1 | 269.0, 185.0, 118.0 | 23 |
| This compound | 393.1 | 273.0, 189.0, 122.0 | ~23 (Requires optimization) |
Note: Product ions and collision energies may vary slightly depending on the instrument and source conditions. It is crucial to optimize these parameters on the specific instrument being used.
Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Ostarine Detection in Urine
| Method Type | Calibration Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| DLLME-UHPLC-MS/MS | 0.25 - 50 | 0.05 ng/mL | 0.25 | [10] |
| Online SPE-UHPLC-MS/MS | 0.05 - 25 | 0.5 pg/mL | 0.05 | [2][5][11] |
| UHPLC-MS/MS with Hydrolysis | 1 - 5 (Screening) | Not Specified | 1 | [8][12] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) with Enzymatic Hydrolysis
This protocol is designed for the sensitive detection and quantification of total Ostarine in urine.
Materials:
-
Urine sample
-
This compound internal standard solution (e.g., 10 ng/mL in methanol)
-
Sodium phosphate buffer (0.8 M, pH 7.0)
-
β-glucuronidase from E. coli
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate buffer (5 mM, pH 3.5)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Procedure:
-
Pipette 2 mL of urine into a glass tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 1 mL of sodium phosphate buffer (0.8 M, pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the sample and incubate at 50°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the entire hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a mixture of acetonitrile and ammonium acetate buffer (1:3, v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: "Dilute-and-Shoot" Sample Preparation
This is a rapid screening method suitable for high-throughput analysis.
Materials:
-
Urine sample
-
This compound internal standard solution (e.g., 5 ng/mL in methanol)
-
Water (LC-MS grade)
Procedure:
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 900 µL of LC-MS grade water.
-
Add a known concentration of this compound internal standard (e.g., to a final concentration of 0.5 ng/mL).
-
Vortex the sample thoroughly.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized to ensure good separation of Ostarine from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in Table 1.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations to achieve maximum sensitivity for Ostarine and this compound.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of Ostarine and a constant concentration of this compound.
-
Peak Integration: Integrate the peak areas for the selected MRM transitions for both Ostarine and this compound in the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the Ostarine peak area to the this compound peak area for each standard and sample.
-
Quantification: Plot a calibration curve of the peak area ratio versus the Ostarine concentration for the standards. Use the linear regression equation from the calibration curve to calculate the concentration of Ostarine in the unknown samples based on their measured peak area ratios.
Visualizations
Caption: Experimental workflow for Ostarine quantification.
Caption: Simplified signaling pathway of Ostarine.
References
- 1. helvia.uco.es [helvia.uco.es]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Enhanced UHPLC-MS/MS screening of selective androgen receptor modulators following urine hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wada-ama.org [wada-ama.org]
- 10. A novel approach to the quantification of urinary aryl-propionamide-derived SARMs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
Application Notes and Protocols for Ostarine-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Due to its performance-enhancing capabilities, it is on the World Anti-Doping Agency (WADA) Prohibited List.[1][2] Ostarine-d4, a deuterated variant of Ostarine, serves as a crucial internal standard for the accurate quantification of Ostarine in various biological matrices by compensating for matrix effects and variations during sample preparation and analysis.[3][4]
This document provides detailed application notes and protocols for the sample preparation of this compound for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline various extraction techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, along with a simple "dilute-and-shoot" method.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The choice of sample preparation method can significantly impact the analytical performance of an Ostarine assay. The following table summarizes key quantitative data from various validated methods for Ostarine analysis, where this compound would be used as an internal standard.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery/Extraction Efficiency | Reference |
| Online SPE-UHPLC-MS/MS | Human Urine | 0.5 pg/mL | - | 0.05 - 25 ng/mL | - | [1] |
| LLE | Equine Plasma | 0.0019 ng/mL | - | - | >75% | [5] |
| Protein Precipitation | Rat Serum | - | 50 ng/mL | 50 - 10000 ng/mL | - | [2] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 0.05 ng/mL | 0.25 ng/mL | 0.25 - 50 ng/mL | - | [6] |
| "Dilute-and-Shoot" | Human Urine | - | - | 2 - 1000 ng/mL | Lacks pre-concentration, potential for high matrix effects | [1] |
Note: The use of a deuterated internal standard like this compound is highly recommended to mitigate matrix effects and improve accuracy and precision, especially in "dilute-and-shoot" methods.[1][7][8]
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices, leading to improved sensitivity and reduced matrix effects.[9][10] An online SPE method has been shown to achieve a very low limit of detection for Ostarine in urine.[1]
Protocol: Online SPE-UHPLC-MS/MS for Ostarine in Human Urine [1]
This protocol is based on a fully automated online SPE procedure.
-
Sample Pre-treatment:
-
Dilute urine samples 1:9 with LC-MS grade water.
-
Spike with this compound internal standard solution to a final concentration of 0.5 ng/mL.
-
Centrifuge the sample to remove any particulates.
-
-
Online SPE Procedure:
-
Loading: Load the pre-treated sample onto the SPE column at a flow rate of 0.5 mL/min.
-
Washing: Wash the SPE column to remove interfering substances.
-
Elution and Analysis: Elute the analyte and internal standard from the SPE column directly onto the analytical UHPLC column using an isocratic elution with 65% methanol for 2.50 minutes at a flow rate of 1.5 mL/min. The analytes are then separated on the analytical column and detected by MS/MS.
-
Workflow for Solid-Phase Extraction (SPE)
References
- 1. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Item - Equine Plasma Screening for SARMs using Liquid-Liquid Extraction and Triple Quadrupole LC-MS - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. A novel approach to the quantification of urinary aryl-propionamide-derived SARMs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocol: Quantitative Analysis of Ostarine using Ostarine-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ostarine (MK-2866) is a selective androgen receptor modulator (SARM) with potential therapeutic applications in treating muscle wasting diseases and osteoporosis. Its use is also illicitly prevalent in performance enhancement, necessitating robust and accurate analytical methods for its quantification in biological matrices and dietary supplements. This application note provides a detailed protocol for the preparation of a calibration curve using Ostarine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Ostarine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2]
Principle
The method's foundation lies in the principle of isotope dilution mass spectrometry. A known concentration of this compound, which is chemically identical to Ostarine but has a different mass due to the deuterium labels, is added to all calibration standards, quality control samples, and unknown samples.[1] During LC-MS/MS analysis, Ostarine and this compound are separated chromatographically and detected by the mass spectrometer. A calibration curve is generated by plotting the ratio of the peak area of Ostarine to the peak area of this compound against the concentration of Ostarine. This curve is then used to determine the concentration of Ostarine in unknown samples.
Materials and Reagents
-
Ostarine reference standard
-
This compound reference standard
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic acid (or Ammonium Formate)
-
Micro-analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
Experimental Protocols
Preparation of Stock Solutions
-
Primary Ostarine Stock Solution (100 µg/mL):
-
Accurately weigh approximately 2 mg of Ostarine reference standard.
-
Dissolve the weighed standard in 20 mL of methanol in a 20 mL volumetric flask.[3]
-
This yields a primary stock solution of 100 µg/mL.
-
-
Primary this compound Internal Standard (IS) Stock Solution (100 µg/mL):
-
Follow the same procedure as for the Ostarine primary stock solution, using the this compound reference standard.
-
-
Working Ostarine Stock Solution (10 µg/mL):
-
Pipette 1 mL of the 100 µg/mL primary Ostarine stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.[3]
-
-
Working this compound IS Solution (1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL primary this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Note: Store all stock and working solutions at -20°C to ensure stability.[4]
Preparation of Calibration Curve Standards
The following protocol describes the preparation of a calibration curve ranging from 1 ng/mL to 250 ng/mL. The concentration range can be adjusted based on the expected sample concentrations and instrument sensitivity.[4][5]
-
Perform serial dilutions from the 10 µg/mL working Ostarine stock solution to prepare intermediate stock solutions.
-
For each calibration standard, combine the appropriate Ostarine working solution, the this compound IS working solution, and a diluent (e.g., blank matrix or solvent) to achieve the final concentrations as detailed in Table 1. A consistent, fixed concentration of the internal standard is crucial.
Data Presentation
Table 1: Preparation of Calibration Curve Standards
| Calibration Standard | Concentration of Ostarine (ng/mL) | Volume of Ostarine Working Solution (µL) | Volume of this compound IS Working Solution (1 µg/mL) (µL) | Final Volume (µL) |
| Blank | 0 | 0 | 50 | 1000 |
| Cal 1 | 1 | 10 (from 100 ng/mL intermediate) | 50 | 1000 |
| Cal 2 | 5 | 50 (from 100 ng/mL intermediate) | 50 | 1000 |
| Cal 3 | 10 | 10 (from 1 µg/mL intermediate) | 50 | 1000 |
| Cal 4 | 25 | 25 (from 1 µg/mL intermediate) | 50 | 1000 |
| Cal 5 | 50 | 50 (from 1 µg/mL intermediate) | 50 | 1000 |
| Cal 6 | 100 | 100 (from 1 µg/mL intermediate) | 50 | 1000 |
| Cal 7 | 250 | 250 (from 1 µg/mL intermediate) | 50 | 1000 |
Note: The final concentration of the this compound internal standard in each sample is 50 ng/mL.
LC-MS/MS Method
Sample Preparation (Protein Precipitation)
For biological matrices like serum or plasma, protein precipitation is a common and effective sample preparation technique.[3][6]
-
To 100 µL of sample (calibration standard, QC, or unknown), add 50 µL of the 1 µg/mL this compound IS working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[3]
Instrumental Conditions
The following are typical LC-MS/MS parameters for the analysis of Ostarine. Optimization may be required based on the specific instrumentation used.
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC or HPLC |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Start with 25% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 - 0.5 mL/min[5] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Capillary Voltage | ~3.0-5.5 kV[4] |
| Nebulizing Gas | Nitrogen |
| Drying Gas Temperature | ~350°C[4] |
| MRM Transitions | Ostarine: Precursor Ion > Product Ion(s) |
| This compound: Precursor Ion > Product Ion(s) |
Note: Specific MRM transitions for Ostarine and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer. Ostarine can be detected in both positive and negative ionization modes.[7]
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Ostarine/Ostarine-d4) against the Ostarine concentration.
-
Linearity: The curve should demonstrate linearity over the defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.[4]
-
Accuracy and Precision: The calculated concentration of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Visualizations
Caption: Experimental workflow for calibration curve preparation.
Caption: Logic of using an internal standard for quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ostarine-d4 by High-Resolution Mass Spectrometry
Introduction
Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM) investigated for its potential therapeutic benefits in treating conditions like muscle wasting and osteoporosis.[1][2] SARMs are designed to provide the anabolic benefits of androgens with reduced androgenic side effects.[1] Due to its performance-enhancing capabilities, Ostarine is prohibited at all times by the World Anti-Doping Agency (WADA) and is classified under section S1.2 as an "Other Anabolic Agent".[1][3]
Accurate and sensitive detection of Ostarine in biological matrices is crucial for both clinical research and anti-doping applications.[3] The use of a stable isotope-labeled internal standard, such as Ostarine-d4, is essential for reliable quantification via liquid chromatography-mass spectrometry (LC-MS).[4] this compound corrects for variations during sample preparation and analysis, mitigating matrix effects and ensuring high accuracy and precision. This document provides a detailed protocol for the analysis of Ostarine using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), with this compound as the internal standard.
Experimental Workflow
The overall analytical procedure from sample receipt to final data analysis is outlined in the workflow diagram below. This process ensures a streamlined and robust method for the quantification of Ostarine.
Caption: High-level workflow for Ostarine quantification using this compound internal standard.
Protocols and Methodologies
Principle
This method employs a "dilute-and-shoot" sample preparation procedure, which is a rapid and high-throughput approach suitable for urine samples.[5][6] Following preparation, samples are analyzed by UHPLC-HRMS. The chromatographic system separates the analyte (Ostarine) and the internal standard (this compound) from endogenous matrix components. The HRMS instrument provides highly selective and sensitive detection based on accurate mass measurements of precursor and product ions, enabling confident identification and precise quantification. Analyses are often performed in negative ionization mode, which has been shown to be effective for Ostarine.[3]
Sample Preparation Protocol (Dilute-and-Shoot)
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Transfer a 100 µL aliquot of the urine sample into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard (IS) working solution (e.g., 50 ng/mL) to achieve a final concentration of 5 ng/mL.
-
Add 890 µL of LC-MS grade water containing 0.1% formic acid to the tube, resulting in a 1:10 final dilution.
-
Vortex the tube for another 15 seconds.
-
Centrifuge the sample at 15,000 x g for 10 minutes to pellet any particulate matter.[3]
-
Carefully transfer the clear supernatant into an autosampler vial for UHPLC-HRMS analysis.
Instrumentation and Parameters
The following tables outline the recommended starting parameters for the UHPLC and HRMS systems. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Full Scan (100-500 m/z) and data-dependent MS/MS (dd-MS2) |
| Mass Resolution | ≥ 25,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Collision Energy | 15-30 eV (for MS/MS) |
Ion Identification
Accurate mass measurement is critical for confident identification. The theoretical exact masses for the deprotonated precursor ions and their characteristic product ions are listed below.
Table 3: Precursor and Product Ions for Ostarine and this compound
| Compound | Precursor Ion [M-H]⁻ | Theoretical m/z | Key Product Ions (m/z) |
|---|---|---|---|
| Ostarine | C₁₉H₁₃F₃N₃O₃⁻ | 388.0914 | 269.0549, 185.0340, 118.0311[3] |
| This compound | C₁₉H₉D₄F₃N₃O₃⁻ | 392.1165 | 269.0549, 185.0340, 122.0562 |
Note: The mass of this compound is based on deuteration on the cyanophenoxy ring.[7]
Method Performance and Data
The described method demonstrates excellent performance characteristics, making it suitable for high-throughput screening and confirmation in anti-doping laboratories.[5][8]
Table 4: Summary of Quantitative Method Performance
| Parameter | Typical Performance Value |
|---|---|
| Calibration Range | 0.05 - 25 ng/mL[5][8][9] |
| Linearity (r²) | > 0.999[5][8][9] |
| Limit of Detection (LOD) | 0.5 pg/mL[5][8][9] |
| Accuracy (% Relative Error) | 1.6% - 7.5%[5][8][9] |
| Precision (% Relative Std. Dev.) | 0.8% - 4.5%[5][8][9] |
Data derived from studies utilizing automated online SPE-UHPLC-MS/MS, which demonstrates the high sensitivity achievable.[5][8][9]
Mechanism of Action: SARM Signaling Pathway
Ostarine exerts its tissue-selective effects by modulating the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs can act as agonists in some tissues (like muscle and bone) while acting as partial agonists or antagonists in others (like the prostate).[2] This selectivity is believed to be driven by the specific conformation the AR adopts upon binding to the SARM, which in turn influences the recruitment of cellular co-regulators.[10]
Caption: Ostarine binds the androgen receptor, leading to tissue-selective gene transcription.
References
- 1. Identification of S22 (ostarine) in human nails and hair using LC-HRMS. Application to two authentic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ostarine(MK-2866) | C19H14F3N3O3 | CID 45107712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression with Ostarine-d4 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ostarine-d4 as an internal standard to mitigate ion suppression in LC-MS analysis.
Troubleshooting Guides
This section addresses common issues encountered during LC-MS experiments with Ostarine and its deuterated internal standard, this compound.
Issue 1: High Variability in Analyte Response Despite Using this compound
Question: I am using this compound as an internal standard, but I still observe significant variability in the peak area of my target analyte, Ostarine, across different samples. What could be the cause?
Answer: While deuterated internal standards are excellent tools for correcting ion suppression, several factors can lead to persistent variability:
-
Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between Ostarine and this compound, known as the isotopic effect, can expose them to different co-eluting matrix components, resulting in differential ion suppression.
-
High Concentration of Co-eluting Matrix Components: If the concentration of interfering substances is excessively high, it can disproportionately suppress the ionization of both the analyte and the internal standard.
-
Internal Standard Concentration: An inappropriately high concentration of this compound can lead to self-suppression and interfere with the ionization of the analyte.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Ostarine and this compound perfectly overlap. If a separation is observed, chromatographic method optimization is necessary.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. Adjust your chromatographic method to move the elution of your analyte and internal standard away from these zones.
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.[1]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression. However, ensure that the analyte concentration remains above the limit of quantification (LOQ).
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range and does not cause detector saturation or self-suppression.
Issue 2: Poor Recovery of Ostarine and/or this compound
Question: My recovery for Ostarine and/or this compound is consistently low. What steps can I take to improve it?
Answer: Low recovery can be attributed to issues in the sample preparation process or suboptimal LC-MS conditions.
Troubleshooting Steps:
-
Sample Preparation Method:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient for complex matrices, leading to significant matrix effects and low recovery. Consider alternative methods for cleaner extracts.[1]
-
Solid-Phase Extraction (SPE): Optimize the SPE protocol, including the choice of sorbent, wash solutions, and elution solvent to ensure efficient recovery of Ostarine and this compound. An online SPE method has been shown to achieve high recovery for Ostarine.[2]
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to improve extraction efficiency.
-
-
LC Method:
-
Mobile Phase Composition: Ensure the mobile phase is suitable for the elution of Ostarine. For example, a mixture of methanol and 10 mM ammonium formate solution (75:25, v/v) has been used successfully.[1]
-
Gradient Program: Optimize the gradient to ensure the analyte is efficiently eluted from the column and that late-eluting matrix components are washed off before the next injection.
-
-
MS Parameters:
-
Ion Source Settings: Optimize parameters such as spray voltage, vaporizer temperature, and gas flows to enhance the ionization of Ostarine and this compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does this compound help minimize it?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to a decreased signal. This compound, a deuterated analog of Ostarine, is used as an internal standard. Because it has nearly identical physicochemical properties to Ostarine, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q2: How do I determine the extent of ion suppression in my assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
An MF value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the typical MRM transitions for Ostarine and this compound?
A3: The selection of MRM transitions is crucial for selectivity and sensitivity. Based on published methods, typical transitions are:
-
Ostarine: The precursor ion is typically the deprotonated molecule [M-H]⁻ at m/z 388.1. Common product ions include m/z 269.0 and m/z 117.9.[3][4]
-
This compound: The precursor ion will be shifted by the number of deuterium atoms. For this compound, the deprotonated molecule [M-H]⁻ would be at m/z 392.1. The product ions are expected to be the same as for Ostarine if the deuterium labels are on a stable part of the molecule that does not fragment off (e.g., m/z 269.0 and m/z 117.9).
It is always recommended to optimize these transitions on your specific instrument.
Q4: Which sample preparation method is best for minimizing ion suppression for Ostarine analysis?
A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A fast and simple method suitable for less complex matrices or when high throughput is a priority. However, it is generally less effective at removing phospholipids, a major source of ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but requires careful optimization of solvents and pH.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from matrix components. Online SPE methods have demonstrated high recovery and sensitivity for Ostarine analysis in urine.[1][2]
Data Presentation
Table 1: Comparison of Recovery and Matrix Effect for Ostarine with Different Sample Preparation Methods.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Online SPE | Ostarine | 96.0 - 102.3 | Not specified, but method showed high accuracy and precision | [2] |
| Protein Precipitation | Ostarine | Not specified, but method was validated for accuracy and precision | Not specified, but method was validated for accuracy and precision | [1] |
Note: While direct comparative data for ion suppression with and without this compound is not available in a single study, the use of a deuterated internal standard is a well-established practice to compensate for matrix effects. The high accuracy and precision reported in the cited methods using an internal standard demonstrate its effectiveness.
Experimental Protocols
Protocol 1: Ostarine Analysis in Rat Serum using Protein Precipitation
This protocol is adapted from a validated LC-MS method for the determination of Ostarine in rat serum.[1]
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of rat serum.
-
Add 20 µL of this compound internal standard solution (concentration should be optimized for the expected analyte range).
-
Add 100 µL of 10 mM ammonium formate.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes at 2000 rpm.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Methanol and 10 mM ammonium formate solution (75:25, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: QTOF Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Spray Voltage: 1800 V
-
Vaporizer Temperature: 450°C
-
MRM Transitions:
-
Ostarine: 388.1 → 269.0 (Quantifier), 388.1 → 185.0 (Qualifier)
-
This compound: 392.1 → 269.0 (Quantifier)
-
-
Protocol 2: Ostarine Analysis in Human Urine using Online SPE-UHPLC-MS/MS
This protocol is based on a high-throughput method for Ostarine determination in human urine.[2]
-
Sample Preparation:
-
Dilute urine samples 1:9 with LC-MS grade water.
-
Spike with this compound internal standard to a final concentration of 0.5 ng/mL.
-
Vortex and inject directly into the online SPE-UHPLC-MS/MS system.
-
-
Online SPE and UHPLC Parameters:
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Nebulizing Gas Pressure: 60 psi
-
Capillary Voltage: 5500 V
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 13 L/min
-
MRM Transitions:
-
Ostarine: Precursor and product ions are detailed in the supplementary information of the reference.[2]
-
This compound: Precursor and product ions would be determined based on the Ostarine transitions with a mass shift corresponding to the deuterium labeling.
-
-
Visualizations
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Ostarine Quantification using Ostarine-d4
Welcome to the technical support center for the bioanalysis of Ostarine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects in biological samples using Ostarine-d4 as a stable isotope-labeled internal standard. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure the accuracy and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of Ostarine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Ostarine, by co-eluting compounds present in the sample matrix (e.g., plasma, urine, or serum).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of Ostarine, endogenous components like salts, lipids, and proteins can interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.[2]
Q2: How does using this compound as an internal standard help to correct for matrix effects?
A2: this compound is a deuterated, stable isotope-labeled version of Ostarine. Because it is chemically and structurally almost identical to the analyte, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ionization suppression or enhancement as the non-labeled Ostarine. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio effectively normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in every situation. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between Ostarine and this compound. If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccuracies. This is referred to as differential matrix effects. Therefore, thorough method validation is crucial to ensure the internal standard is performing as expected.
Q4: What are the critical parameters to evaluate during method validation when using this compound?
A4: Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of Ostarine and this compound.
-
Linearity and Range: Establishing a linear relationship between the analyte/internal standard peak area ratio and the concentration of Ostarine over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: Assessing the efficiency of the extraction procedure for both Ostarine and this compound.
-
Matrix Effect: Quantitatively evaluating the extent of ion suppression or enhancement by comparing the response of the analyte in the matrix to its response in a neat solution.
-
Stability: Evaluating the stability of Ostarine and this compound in the biological matrix under various storage and handling conditions.
Q5: Is it acceptable to use a non-deuterated structural analog, like Andarine, as an internal standard for Ostarine analysis?
A5: While using a stable isotope-labeled internal standard like this compound is considered the gold standard, a structural analog can sometimes be used. Some studies have successfully used Andarine as an internal standard for Ostarine quantification. However, since the physicochemical properties are not identical, the analog may not experience the exact same matrix effects as Ostarine, potentially leading to less accurate correction. The use of a structural analog requires rigorous validation to demonstrate its suitability.
Experimental Protocols
Protocol 1: Determination of Ostarine in Rat Serum using Protein Precipitation and LC-MS/MS
This protocol is adapted from a validated method for Ostarine quantification in rat serum and modified for the use of this compound as the internal standard.
1. Preparation of Solutions:
-
Ostarine Stock Solution (100 µg/mL): Accurately weigh 2 mg of Ostarine reference standard and dissolve in 20 mL of methanol. Dilute 1 mL of this solution to 10 mL with methanol to obtain a final concentration of 10 µg/mL.
-
This compound Internal Standard (IS) Working Solution (10 µg/mL): Prepare in the same manner as the Ostarine stock solution.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking appropriate volumes of the Ostarine working solution into blank rat serum to achieve the desired concentrations.
2. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of rat serum sample (blank, calibration standard, QC, or unknown).
-
Add 100 µL of 10 mM ammonium formate.
-
Add 20 µL of the 10 µg/mL this compound internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes at 2000 rpm.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
Inject 2 µL into the LC-MS/MS system.
3. LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: 75:25 (v/v) mixture of methanol and 10 mM ammonium formate solution.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Ostarine: Monitor appropriate precursor and product ions.
-
This compound: Monitor appropriate precursor and product ions.
-
Protocol 2: Assessment of Matrix Effect
This protocol describes the quantitative assessment of matrix effect using the post-extraction spike method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ostarine and this compound into the mobile phase at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., rat serum) using the protein precipitation protocol. After the final step (before injection), spike the extracted matrix with Ostarine and this compound to the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Ostarine and this compound into the blank matrix before the extraction process at the same concentrations as Set A and extract as per the protocol. (This set is used for recovery determination).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots of matrix should be ≤ 15%.
Data Presentation
The following tables present representative data from a method validation study for Ostarine in rat serum. Note: This data was generated using Andarine as a structural analog internal standard, as a proxy for this compound, and is intended to provide an example of expected method performance.
Table 1: Within-Run and Between-Run Precision and Accuracy for Ostarine in Rat Serum
| QC Level | Concentration (ng/mL) | Within-Run Precision (CV%) | Within-Run Accuracy (%) | Between-Run Precision (CV%) | Between-Run Accuracy (%) |
| LLOQ | 50 | 6.8 | 105.2 | 8.5 | 103.4 |
| Low | 150 | 5.4 | 102.7 | 7.1 | 101.9 |
| Medium | 4000 | 4.1 | 98.5 | 5.9 | 99.2 |
| High | 7500 | 3.5 | 97.3 | 5.2 | 98.1 |
LLOQ: Lower Limit of Quantification
Table 2: Matrix Effect Study Results for Ostarine in Rat Serum
| QC Level | Concentration (ng/mL) | IS-Normalized Matrix Factor (Mean ± SD) | CV% |
| Low | 150 | 1.03 ± 0.06 | 5.8 |
| High | 7500 | 1.01 ± 0.05 | 4.9 |
Data presented as mean ± standard deviation for six different lots of rat serum.
Troubleshooting Guides
This section addresses common issues encountered when using this compound as an internal standard.
Issue 1: Poor Reproducibility of the Ostarine/Ostarine-d4 Peak Area Ratio
-
Possible Cause: Inconsistent sample preparation, instrument instability, or differential matrix effects.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure consistent and precise execution of the extraction protocol. Check pipettes for accuracy.
-
Check Instrument Performance: Inject a series of neat standards to confirm LC-MS/MS system stability.
-
Evaluate Matrix Effects: Analyze samples from different biological lots to assess the consistency of the IS-normalized matrix factor. Significant variability may indicate differential matrix effects.
-
Optimize Chromatography: Modify the LC gradient to better separate Ostarine and this compound from interfering matrix components.
-
Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute Perfectly
-
Possible Cause: Isotope effect, column degradation, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Assess Isotope Effect: A small, consistent shift in retention time between the analyte and its deuterated analog is expected. This is generally acceptable if the IS-normalized matrix factor is consistent.
-
Check Column Performance: If the separation between Ostarine and this compound increases or peak shape deteriorates, the analytical column may be degrading. Replace the column.
-
Verify Mobile Phase: Ensure the mobile phase is correctly prepared and has not expired.
-
Issue 3: Unexpectedly High or Low Ostarine Concentrations
-
Possible Cause: Incorrect concentration of the this compound spiking solution, isotopic crosstalk, or carryover.
-
Troubleshooting Steps:
-
Verify IS Concentration: Prepare a fresh this compound working solution and re-analyze a set of QCs.
-
Check for Isotopic Crosstalk:
-
Analyze a high concentration Ostarine standard without this compound and monitor the MRM transition for this compound. The response should be negligible.
-
Analyze the this compound working solution and monitor the MRM transition for Ostarine. The contribution to the Ostarine signal should be minimal and consistent.
-
-
Investigate Carryover: Inject a blank sample immediately after a high concentration standard or sample. If a peak for Ostarine is observed, optimize the autosampler wash procedure.
-
Visualizations
Caption: Experimental workflow for Ostarine analysis in rat serum.
Caption: Troubleshooting logic for poor analyte/IS ratio reproducibility.
References
improving limit of detection for Ostarine with Ostarine-d4
Welcome to the technical support center for Ostarine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in improving the limit of detection for Ostarine, with a specific focus on the application of its deuterated internal standard, Ostarine-d4. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in improving the limit of detection for Ostarine analysis?
A1: this compound is a deuterated stable isotope-labeled internal standard for Ostarine.[1] Its primary role is to improve the accuracy and precision of quantification in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By behaving chemically and physically similar to the non-labeled Ostarine, this compound helps to compensate for variations that can occur during sample preparation and analysis. These variations include extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[2][3][4] The use of a stable isotope-labeled internal standard is strongly recommended to ensure reliable and accurate results, especially when dealing with complex biological matrices.[5]
Q2: What are the recommended sample preparation techniques for Ostarine analysis in biological matrices like urine and plasma?
A2: The choice of sample preparation technique depends on the desired sensitivity, sample throughput, and the complexity of the sample matrix. Common methods include:
-
Dilute-and-Shoot: This is the most straightforward method, involving simple dilution of the sample before injection into the LC-MS/MS system.[5][6] While fast, it may suffer from lower sensitivity and higher matrix effects.[5]
-
Protein Precipitation (PPT): Often used for plasma or serum samples, this technique involves adding a solvent like acetonitrile to precipitate proteins, which are then removed by centrifugation.[7]
-
Liquid-Liquid Extraction (LLE): This method separates Ostarine from the sample matrix based on its solubility in two immiscible liquid phases.[8]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and pre-concentration of the analyte, leading to lower matrix effects and improved sensitivity.[5][9] Online SPE methods can further automate the process and enhance throughput.[5][9]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to achieve rapid extraction.[10]
For achieving the lowest limits of detection, methods involving extraction and cleanup like SPE are generally preferred over simpler dilute-and-shoot approaches.[5]
Q3: How can matrix effects be identified and mitigated during Ostarine analysis?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can manifest as ion suppression or enhancement, leading to inaccurate quantification.[2][3][4]
-
Identification: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Mitigation:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. This compound co-elutes with Ostarine and experiences similar matrix effects, allowing for accurate correction of the analyte signal.[2]
-
Effective Sample Preparation: Techniques like SPE and LLE can significantly reduce matrix components.[5]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate Ostarine from interfering matrix components can also minimize matrix effects.
-
Q4: What are the typical LC-MS/MS parameters for the analysis of Ostarine?
A4: While specific parameters should be optimized for the instrument in use, typical LC-MS/MS methods for Ostarine analysis involve:
-
Chromatography: Reversed-phase chromatography using a C18 column is common.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid) and an organic solvent (such as methanol or acetonitrile) is typically employed.[7][8]
-
Ionization: Electrospray ionization (ESI) is generally used, and Ostarine can be detected in either positive or negative ion mode.[8][11] Some studies have indicated that negative ionization mode provides good sensitivity.[8][11]
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for Ostarine and its internal standard.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction or cleanup. | Optimize the sample preparation method. Consider switching from "dilute-and-shoot" to SPE or LLE for better cleanup and pre-concentration.[5] |
| Suboptimal ionization parameters. | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[5] | |
| Matrix suppression. | Improve sample cleanup to remove interfering matrix components.[5] Ensure the use of this compound to compensate for suppression. | |
| High Background Noise | Contaminated solvents, reagents, or sample collection tubes. | Use high-purity LC-MS grade solvents and reagents. Pre-screen sample collection materials for potential contaminants. |
| Inadequate sample cleanup. | Employ a more rigorous sample preparation method like SPE. | |
| Carryover from previous injections. | Optimize the wash steps in the autosampler and the LC gradient to ensure complete elution of all compounds. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Ostarine is in a single ionic form. | |
| Matrix components interfering with chromatography.[3] | Improve sample cleanup to remove interfering substances. | |
| Inconsistent Results / High Variability | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Variable matrix effects between samples. | The use of this compound is crucial to correct for inter-sample variations in matrix effects. | |
| Instrument instability. | Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. |
Experimental Protocols
Protocol 1: Ostarine Extraction from Urine using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
1. Materials:
-
Ostarine and this compound certified reference standards
-
Mixed-mode cation exchange SPE cartridges
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium hydroxide
-
Deionized water
-
Centrifuge and evaporator
2. Procedure:
-
Sample Preparation: To 1 mL of urine, add 50 µL of this compound internal standard working solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute Ostarine and this compound from the cartridge using 2 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 2% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Ostarine | This compound | Reference |
| Precursor Ion (m/z) | 389.1 | 393.1 | [11] (adapted) |
| Product Ion 1 (m/z) | 269.1 | 273.1 | [11] (adapted) |
| Product Ion 2 (m/z) | 118.0 | 118.0 | [11] (adapted) |
| Limit of Detection (LOD) with Online SPE-UHPLC-MS/MS | 0.5 pg/mL | N/A | [5] |
| Limit of Detection with DLLME-UHPLC-MS/MS | 0.05 ng/mL | N/A | [10] |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. The values for this compound are predicted based on the addition of 4 Daltons to the parent and relevant fragment ions.
Visualizations
Caption: Experimental workflow for Ostarine analysis.
Caption: Role of this compound in improving detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel approach to the quantification of urinary aryl-propionamide-derived SARMs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ostarine-d4 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of Ostarine-d4.
Troubleshooting Poor Peak Shape
Poor peak shape in liquid chromatography can manifest as fronting, tailing, or split peaks, compromising the accuracy and precision of analytical results. The following sections address common causes and solutions for these issues when analyzing this compound.
FAQs
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue. The primary causes include:
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic compounds like Ostarine, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can cause the analyte to be in a mixed ionic state, leading to broader peaks.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system can chelate with the analyte, causing tailing.
Q2: How can I reduce peak tailing for this compound?
To mitigate peak tailing, consider the following solutions:
-
Column Selection: Employ a column with end-capping or use a hybrid silica particle column to minimize silanol interactions.
-
Mobile Phase Optimization:
-
pH Adjustment: Adjust the mobile phase pH to ensure this compound is in a single ionic state. For amine-containing compounds, a pH of 2-4 is often effective.
-
Additive Inclusion: Add a competitor, such as triethylamine (TEA) or another amine modifier, to the mobile phase to block active silanol sites.
-
-
Sample Preparation: Use a sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components that may contaminate the column.
-
System Maintenance: Regularly flush the column and HPLC system to remove contaminants. Consider using a guard column to protect the analytical column.
Q3: My this compound peak is fronting. What could be the cause?
Peak fronting, where the initial part of the peak is sloped, is often caused by:
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can cause peak distortion.
-
Temperature Mismatch: A significant temperature difference between the injected sample and the column can lead to fronting.
Q4: What steps can I take to resolve peak fronting?
To address peak fronting, try the following:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Ensure Sample Solubility: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
-
Maintain Consistent Temperature: Use a column oven and ensure the sample and mobile phase are at the same temperature.
Q5: I am observing split peaks for this compound. What is the likely reason?
Split peaks can be caused by several factors:
-
Column Clogging: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Injector Problems: Issues with the injector, such as a partially blocked needle or a poorly seated connection, can lead to improper sample introduction.
-
Incompatible Sample Solvent: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting.
Q6: How can I troubleshoot and fix split peaks?
To resolve split peaks, follow these steps:
-
Column Maintenance: Reverse-flush the column to remove any particulates. If a void has formed, it may be necessary to replace the column.
-
Injector Inspection: Clean and inspect the injector needle and ensure all fittings are secure.
-
Solvent Compatibility: Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Experimental Protocols
A detailed methodology for the analysis of Ostarine is crucial for obtaining good peak shape. Below is a typical LC-MS/MS protocol that can be adapted for this compound.
Table 1: Example LC-MS/MS Parameters for Ostarine Analysis
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Ostarine: m/z 390.1 → 273.1 |
| This compound: m/z 394.1 → 277.1 |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Chemical structure information for this compound.
Technical Support Center: Ostarine-d4 Analysis by Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry parameters for the analysis of Ostarine-d4.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in mass spectrometry?
A1: this compound has a molecular weight of approximately 393.35 g/mol . In negative ion mode electrospray ionization (ESI-), the expected precursor ion is the deprotonated molecule, [M-H]⁻. Therefore, you should look for a precursor ion at an m/z of approximately 392.35.
Q2: How do I determine the product ions for this compound?
Q3: What are the typical starting collision energy (CE) values for this compound?
A3: A collision energy of 23 V has been used for the analysis of Ostarine.[1] For this compound, it is recommended to perform a collision energy optimization experiment for each precursor-product ion transition. A good starting point would be to ramp the collision energy from 10 to 40 V and monitor the intensity of the product ions to determine the optimal value that provides the highest and most stable signal.
Q4: What ionization mode is best for this compound analysis?
A4: Ostarine and its deuterated analog are most effectively ionized in negative electrospray ionization (ESI-) mode.[1][2]
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
-
Question: I am not seeing any signal for my this compound standard. What should I check?
-
Answer:
-
Confirm Instrument Settings: Ensure the mass spectrometer is operating in negative ionization mode (ESI-).
-
Check Precursor Ion: Verify that you are targeting the correct precursor ion for this compound, which is approximately m/z 392.35 for the [M-H]⁻ ion.
-
Source Parameters: Optimize source parameters such as spray voltage, vaporizer temperature, and gas flows. A spray voltage of 1800 V and a vaporizer temperature of 450°C have been used for Ostarine analysis and can be a good starting point.[1]
-
Sample Preparation: Ensure your standard solution is prepared correctly and at an appropriate concentration for direct infusion or LC-MS analysis.
-
Infusion Line: If infusing directly, check for clogs or leaks in the infusion line and syringe.
-
Issue 2: Low Signal Intensity
-
Question: My signal for this compound is very weak. How can I improve it?
-
Answer:
-
Optimize Collision Energy: Perform a collision energy optimization for your chosen MRM transitions. The optimal CE will maximize the abundance of your product ion.
-
Tune Source Parameters: Systematically adjust source parameters like spray voltage, gas flows (nebulizer, auxiliary, and curtain gas), and source temperature to maximize the ion signal.
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI- and promotes efficient ionization of this compound. A mixture of methanol and 10 mM ammonium formate solution (75:25, v/v) has been successfully used for Ostarine.[1]
-
Sample Matrix Effects: If analyzing samples in a complex matrix, you may be experiencing ion suppression. Improve sample clean-up procedures or dilute the sample to mitigate this effect.
-
Issue 3: High Background Noise
-
Question: I am observing high background noise in my chromatogram. What can I do?
-
Answer:
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Contaminated solvents can be a significant source of background noise.
-
System Contamination: Clean the ion source and transfer optics of the mass spectrometer. Contamination from previous analyses can lead to high background.
-
Leachable from Labware: Ensure that all vials, caps, and plates are made of appropriate materials and are certified for LC-MS analysis to avoid leachable contaminants.
-
Gas Purity: Use high-purity nitrogen for the nebulizing and drying gases.
-
Issue 4: Inconsistent Peak Areas or Retention Times
-
Question: The peak areas and retention times for this compound are not reproducible. What could be the cause?
-
Answer:
-
LC System Stability: Check for fluctuations in the LC pump pressure, which could indicate a leak or a problem with the pump seals. Ensure the column temperature is stable.
-
Column Equilibration: Ensure the column is properly equilibrated between injections.
-
Sample Injection Volume: Verify the autosampler is injecting the correct and consistent volume.
-
Sample Degradation: Assess the stability of this compound in your sample matrix and storage conditions.
-
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and water with 10 mM ammonium formate.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan Analysis (Q1 Scan): Acquire data in full scan mode in the negative ionization mode to confirm the m/z of the [M-H]⁻ precursor ion (expected around m/z 392.35).
-
Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 392.35). Scan the third quadrupole (Q3) over a mass range (e.g., m/z 50-400) to identify the major product ions. Use a starting collision energy of approximately 25 V.
-
MRM Transition Selection: Based on the product ion scan, select the most abundant and specific product ions to create MRM transitions (e.g., 392.35 → 269.05, 392.35 → 185.05, 392.35 → 122.06).
-
Collision Energy Optimization: For each MRM transition, perform a collision energy ramping experiment. While infusing the standard solution, acquire MS/MS data while systematically increasing the collision energy (e.g., from 5 V to 40 V in 2 V steps). Plot the product ion intensity against the collision energy to determine the optimal CE value that yields the maximum signal.
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Ostarine
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [1] |
| Precursor Ion (m/z) | 388.05 | [1] |
| Product Ions (m/z) | 269.05, 185.05, 118.05 | [1] |
| Collision Energy (V) | 23 | [1] |
| Spray Voltage (V) | 1800 | [1] |
| Vaporizer Temperature (°C) | 450 | [1] |
Table 2: Predicted and Recommended Starting Parameters for this compound Optimization
| Parameter | Predicted/Recommended Value | Notes |
| Ionization Mode | Negative Electrospray (ESI-) | Based on Ostarine analysis |
| Precursor Ion (m/z) | ~392.35 | [M-H]⁻ for C₁₉H₁₀D₄F₃N₃O₃ |
| Product Ions (m/z) | ~269.05, ~185.05, ~122.06 | Predicted based on Ostarine fragmentation and deuterium labeling on the cyanophenoxy ring. Requires experimental confirmation. |
| Collision Energy (V) | Start optimization around 20-25 V | Requires experimental optimization for each transition. |
| Spray Voltage (V) | Start optimization around 1800 V | Based on Ostarine analysis. |
| Vaporizer Temperature (°C) | Start optimization around 450°C | Based on Ostarine analysis. |
Visualizations
Caption: Experimental workflow for optimizing MS parameters for this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Ostarine-d4 for Extraction Recovery Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ostarine-d4 as an internal standard to correct for extraction recovery in the quantitative analysis of Ostarine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound is a deuterated version of Ostarine, meaning four hydrogen atoms in the Ostarine molecule have been replaced with deuterium atoms.[1][2][3] It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because this compound is chemically and physically almost identical to Ostarine, it behaves similarly during sample preparation (extraction, cleanup) and analysis. However, it has a different molecular weight, allowing it to be distinguished from the unlabeled Ostarine by a mass spectrometer.[1][2][3] Its primary purpose is to accurately correct for analyte loss during sample processing and to compensate for matrix effects that can suppress or enhance the instrument's signal.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it is expected to be stable for at least two years.[6] Stock solutions prepared in organic solvents like methanol should also be stored at -20°C.[7] It is advisable to minimize freeze-thaw cycles.[7] For aqueous solutions, it is not recommended to store them for more than one day.[6] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1][2]
Q3: What is the principle behind using this compound for extraction recovery correction?
The principle is based on isotope dilution mass spectrometry.[8] A known amount of this compound (the internal standard) is added to the sample at the very beginning of the sample preparation process. It is assumed that any loss of the target analyte (Ostarine) during the multi-step extraction and cleanup procedure will be mirrored by a proportional loss of the this compound internal standard.
During LC-MS/MS analysis, the instrument measures the ratio of the signal from Ostarine to the signal from this compound. Because the initial amount of this compound is known, this ratio allows for a precise calculation of the original concentration of Ostarine in the sample, effectively correcting for any extraction inefficiencies or matrix-induced signal variations.
Q4: Can this compound be used with analytical techniques other than LC-MS?
Yes, this compound can also be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of both Ostarine and this compound.
-
Question: My analytical results show a very low signal for both my target analyte (Ostarine) and the internal standard (this compound). What could be the cause?
-
Answer: This typically points to a problem with the sample preparation or extraction process, as both the analyte and the internal standard are being lost. Consider the following:
-
Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, solid-phase extraction [SPE], liquid-liquid extraction [LLE]) may not be optimal for your sample matrix.
-
For Protein Precipitation: Ensure the correct ratio of precipitation solvent (e.g., methanol, acetonitrile) to sample is used. Inadequate vortexing or centrifugation can also lead to poor recovery.
-
For SPE: The sorbent may be inappropriate, or the conditioning, loading, washing, and elution steps may need optimization. Ensure the cartridge does not dry out at critical steps.
-
For LLE: The choice of extraction solvent and the pH of the aqueous phase are critical. Ensure sufficient mixing (vortexing) and complete phase separation.
-
-
Sample pH: The pH of your sample may not be optimal for the extraction of Ostarine. Ostarine is a neutral compound, but its solubility can be influenced by pH.
-
Analyte Degradation: Although Ostarine is generally stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation. A stability study of SARMs in urine suggests storing samples at ≤-80°C for long-term storage.[7]
-
Problem 2: Low recovery of Ostarine but a strong signal for this compound.
-
Question: The signal for my internal standard (this compound) is strong and consistent, but the signal for Ostarine is very low or absent. Why is this happening?
-
Answer: This scenario suggests that the internal standard was not added at the beginning of the sample preparation process or that the Ostarine was lost or degraded before the internal standard was introduced.
-
Timing of Internal Standard Addition: It is crucial to add the internal standard to the biological matrix before any extraction steps are performed. If it is added later, it cannot account for losses during the initial stages.
-
Analyte Instability in Matrix: Ostarine may be unstable in the specific biological matrix under your storage or handling conditions. Investigate the stability of Ostarine in your matrix by performing a time-course experiment.
-
Metabolism: In in vivo studies, Ostarine can be metabolized, forming conjugates like glucuronides or sulfates.[9] If your analysis only targets the parent Ostarine, you may need to include a hydrolysis step (e.g., using β-glucuronidase) in your sample preparation to cleave these conjugates and measure the total Ostarine.
-
Problem 3: High variability in the Ostarine/Ostarine-d4 ratio across replicate samples.
-
Question: I am observing significant variation in the peak area ratio of Ostarine to this compound in my replicate samples, leading to poor precision. What are the potential causes?
-
Answer: High variability in the analyte/internal standard ratio often points to issues with matrix effects or inconsistent sample processing.
-
Matrix Effects: These occur when other components in the sample co-elute with your analyte and interfere with its ionization in the mass spectrometer, causing ion suppression or enhancement.[5][10][11] While a SIL-IS like this compound compensates for this well, severe and variable matrix effects between samples can still be a problem.
-
Inconsistent Pipetting: Ensure that the addition of the internal standard and other reagents is done with calibrated pipettes and consistent technique.
-
Sample Inhomogeneity: Make sure your samples are thoroughly mixed (e.g., vortexed) before taking an aliquot for extraction.
-
Problem 4: An unexpected peak appears at the retention time of this compound in blank samples.
-
Question: I am seeing a signal for this compound in my blank matrix samples where none was added. What could be the cause?
-
Answer: This is likely due to carryover from a previous high-concentration sample.
-
Troubleshooting:
-
Implement a more rigorous wash sequence for the autosampler needle and injection port between samples.
-
Inject blank solvent samples after high-concentration standards or samples to check for and wash out any residual analyte.
-
Ensure there is no cross-contamination during the sample preparation steps.
-
-
Experimental Protocols
Protocol: Quantification of Ostarine in Human Urine using this compound and LC-MS/MS
This protocol is a general guideline based on common practices for analyzing Ostarine in urine.[4]
-
Preparation of Standards and Internal Standard Solution:
-
Prepare a 1 mg/mL stock solution of Ostarine in methanol.
-
Prepare a 10 µg/mL stock solution of this compound in methanol.[12]
-
Create a series of working standard solutions of Ostarine by serially diluting the stock solution with a suitable solvent (e.g., 50% methanol in water).
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 5 ng/mL.[4]
-
-
Sample Preparation (Online Solid-Phase Extraction - SPE):
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Dilute 100 µL of each urine sample (calibrator, QC, or unknown) with 900 µL of LC-MS grade water.
-
Add a specific volume of the this compound working IS solution to each diluted sample to achieve a final concentration of 0.5 ng/mL.[4]
-
Vortex the samples thoroughly.
-
Inject the samples into the online SPE-UHPLC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The following parameters are examples and should be optimized for your specific instrument.
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Online SPE Column: A suitable column for trapping the analyte (e.g., C18).
-
Analytical Column: A reverse-phase column such as an Eclipse Plus C18 (50 × 2.1 mm; 1.8 µm).[13]
-
Mobile Phase: A gradient elution using a mixture of methanol and an aqueous solution (e.g., 10 mM ammonium formate or 0.1% acetic acid).[12][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[9][12]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both Ostarine and this compound for each sample.
-
Calculate the peak area ratio (Ostarine Peak Area / this compound Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the Ostarine calibration standards.
-
Determine the concentration of Ostarine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Ostarine Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Negative ESI | [9][12] |
| Precursor Ion (m/z) | 388.1 | [9][13] |
| Product Ions (m/z) | 117.9, 269.0 | [9][13] |
| Collision Energy | Instrument Dependent | - |
| Dwell Time | Instrument Dependent | - |
Note: The precursor ion for this compound will be higher by 4 Da (i.e., ~392.1 m/z), while the product ions may or may not shift depending on where the deuterium labels are located on the molecule.
Table 2: Typical Performance Metrics for Ostarine Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.5 pg/mL (with online SPE) | [4] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [13] |
| Accuracy (Relative Error) | 1.6 - 7.5% | [4] |
| Precision (RSD) | 0.8 - 4.5% | [4] |
| Extraction Recovery | Method and Matrix Dependent | [4] |
| Matrix Effect | Method and Matrix Dependent | [4] |
Visualizations
Caption: Experimental workflow for Ostarine quantification.
Caption: Principle of isotope dilution for recovery correction.
Caption: Troubleshooting decision tree for Ostarine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ostarine-d4 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Ostarine-d4 in biological matrices during storage. Accurate quantification of this compound, often used as an internal standard, is critical for reliable experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in biological matrices?
A1: The main stability concerns for this compound in matrices like plasma, serum, and urine include degradation due to enzymatic activity, pH variations, temperature fluctuations, and repeated freeze-thaw cycles. While the deuterium labeling in this compound can enhance metabolic stability compared to the parent compound, proper storage is still crucial to maintain its integrity for accurate analytical measurements.[1][2]
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is highly recommended to store biological samples at -80°C.[3][4] While storage at -20°C may be acceptable for shorter durations, some studies on SARMs have indicated potential for degradation over extended periods at this temperature.[3][4][5] For short-term benchtop use during sample processing, samples should be kept on wet ice to minimize degradation.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: The number of permissible freeze-thaw cycles should be experimentally validated for your specific matrix and storage conditions. As a general guideline, bioanalytical method validations often assess stability over three to five freeze-thaw cycles.[1][5] To avoid repeated thawing and freezing of the entire sample, it is best practice to aliquot samples into smaller volumes upon collection.[5]
Q4: Can the stability of Ostarine be used as a proxy for this compound stability?
A4: To a large extent, yes. The fundamental chemical properties of Ostarine and this compound are very similar, meaning they will be susceptible to similar degradation pathways under various storage conditions. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to slower metabolic degradation for the deuterated analog.[6] For this reason, while Ostarine stability data is a good indicator, specific validation for this compound is recommended for rigorous analytical work.
Q5: Are there any known degradation products of Ostarine that I should be aware of for this compound?
A5: Ostarine is known to be metabolically relatively stable, with its main metabolites being glucuronide and sulfate conjugates.[7] Other identified metabolites can result from hydroxylation and ether cleavage.[8] It is plausible that this compound could form similar degradation products or metabolites. When developing analytical methods, it is important to ensure that any potential degradation peaks do not interfere with the quantification of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent this compound recovery across samples | Sample degradation due to improper storage or handling. | Review storage temperatures and minimize freeze-thaw cycles. Ensure samples are kept on ice during processing. Perform a stability study to confirm optimal conditions.[1][5] |
| Inconsistent extraction efficiency. | Optimize the sample extraction procedure. Ensure complete protein precipitation and efficient analyte recovery. | |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Evaluate and minimize matrix effects by optimizing chromatographic separation and sample cleanup. | |
| Loss of this compound signal over time in stored samples | Long-term degradation at the current storage temperature. | For long-term storage, ensure samples are kept at -80°C.[3][4] Validate long-term stability at predetermined time points. |
| Adsorption to storage container walls. | Use low-binding polypropylene tubes for sample storage and processing. | |
| Appearance of unknown peaks near the this compound peak | Formation of degradation products. | Investigate the identity of the interfering peaks. Optimize chromatography to separate these from the analyte peak. Re-evaluate storage conditions to prevent further degradation. |
| Contamination of the analytical system or reagents. | Clean the analytical instrument and use fresh, high-purity solvents and reagents. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes findings for Ostarine and general SARMs, which can serve as a valuable reference.
| Analyte/Matrix | Storage Condition | Duration | Observation | Reference |
| Ostarine in Bovine Urine | -30°C | 4 weeks | No instability observed at 1 ng/mL. | [3] |
| Various SARMs in Urine | -20°C | Up to 20 weeks | A limited degree of instability was observed for some SARMs. | [4][5] |
| Various SARMs in Urine | -80°C | Up to 20 weeks | Generally stable. Recommended for long-term storage. | [3] |
| Various SARMs in Urine | Freeze-Thaw Cycles (from -20°C) | 3 cycles | Some compounds showed a tendency towards instability. | [5] |
| Ostarine in Solvent | -20°C | 1 year | Stable in standard stock and intermediate mixed standard solutions. | [3][4] |
Experimental Protocols
To ensure the reliability of your experimental data, it is crucial to perform stability assessments of this compound in your specific biological matrix. Below are detailed methodologies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Prepare a fresh pool of the biological matrix (e.g., plasma, urine).
-
Spike the matrix with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Analyze one set of aliquots immediately (time zero).
-
Freeze the remaining aliquots at your intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, analyze the samples and compare the concentrations to the time-zero samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under intended long-term storage conditions.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot and store the spiked samples at the proposed long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 3: Bench-Top (Short-Term) Stability Assessment
Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation process.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Allow the samples to sit on the benchtop at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At the end of the period, process and analyze the samples.
-
Compare the results to freshly prepared and analyzed samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Key Factors and Recommendations for this compound Stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ostarine-d4 Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the analytical quantification of Ostarine using its deuterated internal standard, Ostarine-d4.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Ostarine. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are considered the gold standard.[1][2][3] Because this compound is chemically almost identical to Ostarine, it co-elutes and experiences similar ionization and matrix effects.[1] This allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, leading to more precise and reliable quantification of Ostarine.[1][4]
Q2: What are co-eluting peaks and why are they a problem?
A2: Co-eluting peaks occur when two or more different compounds are not adequately separated by the liquid chromatography (LC) column and pass through the detector at the same time.[5] This can lead to a single, misleading peak, making it impossible to accurately identify and quantify the individual compounds.[5] In the context of Ostarine and this compound analysis, co-elution with interfering substances from the sample matrix can lead to ion suppression or enhancement, which can negatively impact the accuracy and precision of the results.[6][7][8]
Q3: My Ostarine and this compound peaks are not perfectly co-eluting. Is this a problem?
A3: Ideally, the analyte and its deuterated internal standard should co-elute perfectly to ensure they are subjected to the exact same matrix effects.[1] However, a slight separation, often referred to as chromatographic shift, can sometimes be observed due to the isotopic effect, where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts.[9] If the separation is minimal and consistent across all samples and calibration standards, it may not significantly impact quantification. However, if the separation is substantial or variable, it can lead to differential matrix effects and compromise the accuracy of the results. It is recommended to modify chromatographic conditions to improve co-elution.[10]
Q4: How can I detect if I have a co-elution problem with an interfering peak?
A4: There are several ways to detect co-elution:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of a hidden overlapping peak.[5]
-
Diode Array Detector (DAD) or Photodiode Array (PDA): If you are using UV detection, a DAD/PDA can perform peak purity analysis. If the UV spectra across the peak are not consistent, it suggests co-elution.[5]
-
Mass Spectrometry (MS): When using MS, you can examine the mass spectra across the chromatographic peak. If you observe ions that do not belong to your target analyte (Ostarine or this compound), it indicates the presence of a co-eluting compound.[5] You can also monitor for ion ratio changes across the peak if you are using multiple reaction monitoring (MRM).
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your Ostarine analysis.
Problem: Poor peak shape (e.g., fronting, tailing, or split peaks) or suspected co-elution with an unknown interference.
Step 1: Initial Assessment and System Check
Before modifying the analytical method, ensure your LC-MS system is performing optimally.
-
Action:
-
Check system pressure for any unusual fluctuations.
-
Inspect for leaks in the fluidic path.
-
Ensure the column is properly installed and not clogged.
-
Verify the mobile phase composition and ensure it is correctly prepared and degassed.
-
Step 2: Methodical Troubleshooting Workflow
If the system check does not resolve the issue, follow the workflow below to systematically address the co-elution problem.
Caption: A logical workflow for troubleshooting co-eluting peaks in LC-MS analysis.
Step 3: Detailed Experimental Protocols
Protocol 1: Modification of the Chromatographic Gradient
A common first step is to adjust the gradient elution to improve separation. A shallower gradient provides more time for compounds to interact with the stationary phase, potentially resolving co-eluting peaks.
-
Objective: To improve the separation of Ostarine and co-eluting interferences.
-
Procedure:
-
Identify the time window where Ostarine and the interference elute.
-
Decrease the rate of change of the organic mobile phase percentage during this window. For example, if your gradient is from 10% to 90% organic solvent in 5 minutes, try extending this to 10 minutes.
-
Inject a sample and analyze the chromatogram to see if the peaks are now resolved.
-
Protocol 2: Evaluation of Different Organic Solvents
Changing the organic solvent in the mobile phase can alter the selectivity of the separation.
-
Objective: To change the elution pattern and resolve co-eluting peaks.
-
Procedure:
-
If you are currently using acetonitrile, prepare a mobile phase with methanol at the same concentration.
-
Equilibrate the column with the new mobile phase.
-
Inject a sample and compare the chromatogram to the one obtained with acetonitrile. The change in solvent may alter the retention times and potentially resolve the co-eluting peaks.
-
Protocol 3: Sample Dilution to Mitigate Matrix Effects
If co-elution is suspected to be from a matrix component, diluting the sample can reduce the concentration of the interfering substance.[8][11][12]
-
Objective: To reduce the impact of matrix interferences.
-
Procedure:
-
Prepare a series of dilutions of your sample extract (e.g., 1:2, 1:5, 1:10) using the initial mobile phase composition.
-
Inject each dilution and observe the peak shape and response of Ostarine and this compound.
-
Determine if the interference is significantly reduced at a specific dilution factor while maintaining adequate sensitivity for Ostarine.
-
Protocol 4: Implementation of Solid-Phase Extraction (SPE)
For complex matrices, a more thorough sample clean-up using SPE can remove many interfering compounds before LC-MS analysis.[13][14]
-
Objective: To remove matrix components that may be co-eluting with Ostarine.
-
Procedure:
-
Select an appropriate SPE cartridge based on the properties of Ostarine (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge).
-
Develop an SPE method involving conditioning, loading, washing, and eluting steps.
-
The wash steps should be optimized to remove as many interferences as possible without eluting Ostarine.
-
The elution solvent should be selective for Ostarine.
-
Analyze the cleaned-up extract by LC-MS.
-
Data Presentation
The following table summarizes typical LC-MS/MS parameters for Ostarine analysis. Modifying these parameters can help resolve co-eluting peaks.
| Parameter | Typical Starting Condition | Alternative for Troubleshooting | Rationale for Change |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm)[15] | Phenyl-Hexyl[15], Cyano | Different stationary phase chemistry offers different selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water[15] | Changes ionization efficiency and can alter retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol with 0.1% Formic Acid[15] | Alters solvent strength and selectivity. |
| Gradient | 5-95% B in 5 min | 5-95% B in 10 min (or longer) | A shallower gradient increases resolution. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Lower flow rates can improve separation efficiency. |
| Column Temp. | 40 °C | 30 °C or 50 °C | Temperature affects viscosity and retention, which can alter selectivity. |
Mass Spectrometry Parameters (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ostarine | 390.1 | 270.1 |
| This compound | 394.1 | 274.1 |
Note: These mass transitions are examples and should be optimized on your specific instrument.
By systematically working through these FAQs and troubleshooting guides, you can effectively identify and resolve issues with co-eluting peaks in your this compound analysis, leading to more accurate and reliable results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cerilliant.com [cerilliant.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Ostarine-d4 Bioanalytical Support Center: Troubleshooting Linearity in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring linearity in assays utilizing Ostarine-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Ostarine, a selective androgen receptor modulator (SARM). In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard. Because it is chemically almost identical to the analyte (Ostarine), it co-elutes chromatographically and experiences similar variations during sample preparation, injection, and ionization.[1] By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.
Q2: What are the common causes of non-linearity in LC-MS/MS assays for Ostarine?
A2: Non-linearity in LC-MS/MS assays can arise from several factors. Common causes include detector saturation at high analyte concentrations, matrix effects leading to ion suppression or enhancement, and issues with the internal standard, such as isotopic interference or degradation. Other potential causes are related to the chromatographic separation, such as co-eluting interferences that share the same mass transitions as the analyte.
Q3: What is a typical linear range for an Ostarine quantification assay?
A3: The linear range can vary depending on the specific method, matrix, and instrumentation. However, validated methods in scientific literature report various ranges. For instance, a method for Ostarine in rat serum was validated over a concentration range of 50 - 10,000 ng/mL.[2] Another highly sensitive method for human urine demonstrated linearity in the range of 0.05 to 25 ng/mL.[3]
Q4: How can matrix effects impact my Ostarine assay?
A4: Matrix effects occur when components in the biological sample (e.g., plasma, urine) co-elute with Ostarine and interfere with its ionization in the mass spectrometer's source.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the assay.[1][4] The use of this compound as a SIL internal standard helps to mitigate these effects, as it is similarly affected by the matrix.
Q5: What are the recommended storage conditions for samples containing Ostarine?
A5: The stability of Ostarine in biological matrices is critical for reliable results. Studies have investigated the stability of various SARMs, including Ostarine, in urine. It is recommended to store urine samples at ≤ -80°C for long-term storage to ensure compound stability.[5] For shorter periods, storage at -20°C may be adequate, but stability should be verified. Repeated freeze-thaw cycles should be avoided.[5]
Troubleshooting Guides
Issue 1: My calibration curve is non-linear at higher concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute Samples: Dilute samples with concentrations exceeding the upper limit of quantification (ULOQ) with a blank matrix. Ensure you have validated the dilution integrity of your method.[2] 2. Optimize MS/MS Parameters: Reduce the detector gain or dwell time for the Ostarine and this compound transitions. 3. Use a Less Abundant Transition: If multiple product ions are available, consider using a less intense transition for quantification to extend the linear range. |
| Ion Suppression at High Concentrations | 1. Improve Chromatographic Separation: Optimize the LC method to better separate Ostarine from co-eluting matrix components. 2. Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. A "dilute-and-shoot" approach can sometimes be used but may be more susceptible to matrix effects. |
| Inappropriate Calibration Range | 1. Re-evaluate the ULOQ: The upper end of your calibration curve may be beyond the linear response range of the instrument. Prepare a new set of calibration standards with a lower ULOQ. |
Issue 2: Poor precision and accuracy in my quality control (QC) samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Extraction Protocol: Ensure consistent execution of the sample preparation steps, including pipetting, vortexing, and evaporation. 2. Check Internal Standard Addition: Verify that the this compound internal standard is added accurately and consistently to all samples, standards, and QCs. |
| Matrix Effects | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your matrix lots.[2] 2. Use Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your study samples to compensate for matrix effects.[4] |
| Analyte Instability | 1. Assess Stability: Conduct freeze-thaw and bench-top stability experiments to ensure Ostarine is stable under your experimental conditions.[5] 2. Control Sample Handling: Keep samples on ice during processing and minimize the time they are at room temperature. |
Data Presentation
Table 1: Linearity Data from a Validated LC-MS/MS Method for Ostarine in Rat Serum
| Parameter | Value |
| Linearity Range | 50 - 10,000 ng/mL |
| Correlation Coefficient (r) | 0.9958 - 0.9984 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Within-run Precision (RSD%) | ≤ 11.35% |
| Within-run Accuracy (Bias%) | -9.00% to 15.48% |
Data adapted from a study on the determination of Ostarine in rat serum.[6]
Table 2: Linearity Data from a Validated SPE-UHPLC-MS/MS Method for Ostarine in Human Urine
| Parameter | Value |
| Linearity Range | 0.05 - 25 ng/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Accuracy (Relative Error %) | 1.6 - 7.5% |
| Precision (RSD%) | 0.8 - 4.5% |
| Recovery (%) | 96.0 - 102.3% |
Data adapted from a high-throughput method for Ostarine determination in human urine.[3]
Experimental Protocols
Protocol 1: Ostarine Quantification in Rat Serum by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat serum in an Eppendorf tube, add 20 µL of internal standard solution (Andarine was used in this specific study, but this compound would be appropriate).
-
Add 600 µL of acetonitrile.
-
Vortex the mixture for 2 minutes at 2000 rpm.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.[2]
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and 10 mM ammonium formate solution (75:25, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a negative electrospray ionization (ESI-) source.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for Ostarine and this compound. For Ostarine, the parent ion m/z 388.05 can be fragmented to product ions such as m/z 269.05, 185.05, and 118.05.[2]
Protocol 2: Ostarine Quantification in Human Urine by Online SPE-UHPLC-MS/MS
1. Sample Preparation (Dilute-and-Shoot):
-
Dilute pooled human urine samples 1:9 with LC-MS grade water.
-
Spike with Ostarine working solutions and this compound internal standard solution to prepare calibration standards and QCs.[3]
2. Online SPE-UHPLC-MS/MS Conditions:
-
Online SPE: Utilize an appropriate online SPE system for sample clean-up and pre-concentration.
-
UHPLC System: A high-performance UHPLC system.
-
Chromatographic Column: A suitable reversed-phase C18 column.
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.
-
Method Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to relevant guidelines.[3]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ostarine Detection: A Comparative Guide to Analytical Methods Utilizing Ostarine-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of selective androgen receptor modulators (SARMs) like Ostarine is critical. This guide provides a comprehensive comparison of validated analytical methods for Ostarine, with a specific focus on the use of its deuterated internal standard, Ostarine-d4, to ensure precision and accuracy. Experimental data is presented to support the comparison, alongside detailed protocols for key methodologies.
The utilization of a deuterated internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex biological matrices.[1] this compound mimics the chemical behavior of Ostarine during sample preparation and analysis, but its distinct mass allows for separate detection by mass spectrometry. This corrects for variations in extraction efficiency and instrument response, leading to more reliable and reproducible results.
Comparative Analysis of Validated Methods
Several analytical techniques have been developed and validated for the determination of Ostarine in various samples, including human urine, dietary supplements, and biological fluids.[2][3][4] The most prevalent and sensitive methods rely on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[2][3][5]
The following tables summarize the performance characteristics of different validated UHPLC-MS/MS methods for Ostarine analysis.
Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for Ostarine in Human Urine [2]
| Validation Parameter | Result |
| Linearity (r²) | 0.9999 |
| Calibration Range | 0.05 to 25 ng/mL |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Accuracy (Relative Error) | 1.6–7.5% |
| Precision (Relative Standard Deviation) | 0.8–4.5% |
Table 2: Performance of a Validated UHPLC Method for Ostarine in Dietary Supplements [3][6]
| Validation Parameter | Result |
| Linearity Range | 1-25 µg/mL |
| Precision (RSD) | 1.05% |
| Accuracy | Within acceptable limits |
Table 3: Validation Parameters for an LC-MS/MS Method for Ostarine in Rat Serum [4]
| Validation Parameter | Result |
| Linearity Range | 50 - 10000 ng/mL |
| Within-run Accuracy | Within acceptable limits |
| Between-run Accuracy | Within acceptable limits |
| Within-run Precision | Within acceptable limits |
| Between-run Precision | Within acceptable limits |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and UHPLC-MS/MS analysis of Ostarine.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This method is commonly employed for cleaning up and concentrating the analyte from a complex matrix like urine.[2][7]
-
Sample Pre-treatment: Dilute 200 µL of the urine sample with 800 µL of a solvent mixture (e.g., 0.1% formic acid and 3% methanol in water).[8]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute Ostarine and this compound from the cartridge using an appropriate organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Serum Samples
For serum or plasma samples, protein precipitation is a straightforward method for removing proteins that can interfere with the analysis.[4]
-
Sample Aliquoting: Take a 100 µL aliquot of the serum sample.
-
Addition of Internal Standard: Add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 600 µL), to the sample.[4]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 12000 rpm for 10 minutes) to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
UHPLC-MS/MS Analysis
The following is a general workflow for the analysis of Ostarine using UHPLC-MS/MS.
Caption: General workflow for Ostarine analysis using UHPLC-MS/MS.
Typical UHPLC Parameters: [3]
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid[3]
-
Flow Rate: 0.5 mL/min[3]
Typical MS/MS Parameters: [4]
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific precursor-to-product ion transitions are monitored for both Ostarine and this compound.
Logical Workflow for Method Validation
The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates the key steps involved in validating an analytical method for Ostarine.
Caption: Key stages in the validation of an analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an UHPLC Method for Ostarine Determination in Dietary Supplements | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Elimination profiles of microdosed ostarine mimicking contaminated products ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
A Comparative Guide to Internal Standards for Ostarine Quantification: A Cross-Validation Overview
For researchers, scientists, and drug development professionals, the accurate quantification of Ostarine (Enobosarm) in biological matrices is paramount for preclinical and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of two common approaches for Ostarine quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS): the use of a structural analog internal standard, Andarine, and a stable isotope-labeled (SIL) internal standard, Ostarine-d4.
This comparison is based on data from two key studies that have validated methods for Ostarine determination in biological fluids. The first study utilizes Andarine as the IS for the analysis of Ostarine in rat serum, while the second employs this compound for the analysis of Ostarine in human plasma and urine.
Principle of Internal Standardization in LC-MS/MS
An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls. It is used to correct for the variability in the analytical procedure, such as sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
There are two main types of internal standards used in LC-MS/MS:
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but have a different molecular weight.
-
Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by their heavy isotopes (e.g., deuterium, carbon-13). This results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the IS, while their physicochemical properties remain nearly identical.
Comparative Data of Ostarine Assays
The following tables summarize the key performance parameters of the two validated Ostarine assays, one using Andarine as the internal standard and the other using this compound.
Table 1: Method and Validation Parameters for Ostarine Assay using Andarine as Internal Standard in Rat Serum
| Parameter | Performance Characteristic |
| Methodology | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Rat Serum |
| Internal Standard | Andarine (Structural Analog) |
| Sample Preparation | Protein Precipitation |
| Linearity Range | 50 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | 2.8 - 8.7% |
| Inter-day Precision (%RSD) | 4.1 - 9.5% |
| Intra-day Accuracy (%RE) | -5.4 to 6.2% |
| Inter-day Accuracy (%RE) | -3.8 to 7.1% |
Data extracted from a study published in the Farmacia Journal.[1]
Table 2: Method and Validation Parameters for Ostarine Assay using this compound as Internal Standard in Human Plasma and Urine
| Parameter | Performance Characteristic |
| Methodology | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Biological Matrix | Human Plasma and Urine |
| Internal Standard | This compound (Stable Isotope-Labeled) |
| Sample Preparation | Protein Precipitation (Plasma), Dilute-and-Inject (Urine) |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | ≤ 6.9% |
| Inter-assay Precision (%CV) | ≤ 8.2% |
| Accuracy (%RE) | Within ± 10% |
Data extracted from a study published in Drug Testing and Analysis.
Experimental Protocols
Method 1: Ostarine Quantification using Andarine as Internal Standard in Rat Serum[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat serum, add 20 µL of Andarine internal standard solution (10 µg/mL).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol and 10 mM ammonium formate solution (75:25, v/v)
-
Flow Rate: 0.8 mL/min
-
MS System: Agilent 6410 Triple Quadrupole LC/MS
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Ostarine: m/z 389.1 → 269.0
-
Andarine (IS): m/z 441.1 → 289.0
-
Method 2: Ostarine Quantification using this compound as Internal Standard in Human Plasma and Urine
1. Sample Preparation:
-
Plasma (Protein Precipitation):
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (100 ng/mL).
-
Add 300 µL of acetonitrile.
-
Vortex and centrifuge.
-
Transfer the supernatant for analysis.
-
-
Urine (Dilute-and-Inject):
-
To 50 µL of urine, add 25 µL of this compound internal standard solution (100 ng/mL).
-
Add 425 µL of the initial mobile phase.
-
Vortex and inject.
-
2. UHPLC-MS/MS Conditions:
-
UHPLC System: Not specified in the abstract.
-
Column: Not specified in the abstract.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
MS System: Not specified in the abstract.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ostarine: Not specified in the abstract.
-
This compound (IS): Not specified in the abstract.
-
Workflow and Decision Making
The selection of an appropriate internal standard is a critical decision in method development. The following diagrams illustrate the general experimental workflow for an Ostarine assay and a decision-making pathway for choosing an internal standard.
Discussion and Conclusion
The cross-validation of Ostarine assays with different internal standards highlights the advantages of using a stable isotope-labeled internal standard. While the method using Andarine as a structural analog provides acceptable performance for the quantification of Ostarine in rat serum, the assay employing this compound demonstrates superior sensitivity with a significantly lower LLOQ (0.1 ng/mL vs. 50 ng/mL).
The use of a SIL-IS like this compound is the preferred approach for bioanalytical method development. The near-identical physicochemical properties of the SIL-IS and the analyte ensure that they behave similarly during sample preparation and analysis, leading to more effective compensation for matrix effects and improved accuracy and precision. This is particularly crucial when dealing with complex biological matrices like plasma and urine.
References
A Comparative Guide to Ostarine-d4 and Other Deuterated SARM Standards for Research Applications
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in bioanalytical studies. This guide provides an objective comparison of Ostarine-d4 with other commercially available deuterated Selective Androgen Receptor Modulator (SARM) standards, supported by key performance data to aid in the selection of the most appropriate standard for your research needs.
Deuterated standards are considered the gold standard for internal standards in mass spectrometry-based quantification.[1] Their near-identical chemical and physical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, effectively normalizing for variations during sample preparation and analysis.[1] This guide focuses on a comparative analysis of this compound against other deuterated SARM standards, including LGD-4033-d3, RAD140-d4, and Andarine-d4.
Data Presentation: A Head-to-Head Comparison
The selection of a suitable deuterated internal standard is critical for the development of robust and reproducible analytical methods. Key parameters to consider include isotopic purity, the mass shift from the unlabeled analyte, and any potential chromatographic shifts. The following table summarizes these critical attributes for this compound and other common deuterated SARM standards.
| Deuterated SARM Standard | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) | Isotopic Purity |
| This compound | C₁₉H₁₀D₄F₃N₃O₃ | 393.35[2][3] | +4 | Information not publicly available |
| LGD-4033-d3 | C₁₄H₉D₃F₆N₂O | 341.28 | +3 | Information not publicly available |
| RAD140-d4 | C₂₀H₁₂D₄ClN₅O₂ | 401.87 | +4 | Information not publicly available |
| Andarine-d4 | C₁₉H₁₄D₄F₃N₃O₆ | 445.38 | +4 | Information not publicly available |
Note: Isotopic purity is a critical parameter that is typically specified in the Certificate of Analysis (CoA) provided by the manufacturer. Researchers should always consult the CoA for the specific lot of the standard being used.
Experimental Protocols: A Typical Workflow
The use of deuterated SARM standards is integral to quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol for the analysis of SARMs in a biological matrix.
Objective: To accurately quantify the concentration of a target SARM in a biological sample (e.g., plasma, urine) using a deuterated internal standard.
Materials:
-
Target SARM analyte
-
Deuterated SARM internal standard (e.g., this compound)
-
Biological matrix (e.g., human plasma)
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)
-
LC-MS/MS system
Methodology:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the target SARM and the deuterated internal standard in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the target SARM into the biological matrix.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
To a known volume of the biological sample (calibration standard, QC, or unknown sample), add a fixed amount of the deuterated internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Chromatographically separate the analyte and the internal standard from other matrix components using a suitable analytical column and mobile phase gradient.
-
Detect the analyte and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard should be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the target SARM in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
References
Navigating the Matrix: A Comparative Guide to Ostarine-d4 Matrix Effects in Bioanalysis
For researchers, scientists, and drug development professionals, understanding and mitigating the impact of the sample matrix is a critical aspect of robust bioanalytical method development. This guide provides a comparative overview of the matrix effects observed for the deuterated internal standard Ostarine-d4 across different biological tissues. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the design and validation of quantitative assays for Ostarine.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to compensate for matrix-induced variations in analyte response during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Ideally, the deuterated standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, leading to an accurate quantification. However, the extent of this compensation can vary significantly depending on the complexity and composition of the biological matrix. This guide delves into the reported matrix effects for this compound in different tissues, providing a valuable resource for assay development and troubleshooting.
Quantitative Comparison of this compound Matrix Effects
The following table summarizes the reported matrix effect data for Ostarine in various biological matrices. The matrix effect is typically expressed as a percentage, where a value of 100% indicates no effect, values less than 100% indicate ion suppression, and values greater than 100% indicate ion enhancement. The use of a deuterated internal standard like this compound is intended to normalize these variations. The internal standard-normalized matrix factor is a key parameter for assessing the effectiveness of this compensation.
| Biological Matrix | Analyte | Internal Standard | Matrix Effect (%) | Internal Standard Normalized Matrix Factor | Method Highlights |
| Human Urine | Ostarine | This compound | Not explicitly quantified as a percentage, but the method met validation criteria, suggesting compensation by the IS. | Not explicitly reported, but the method's accuracy and precision were within acceptable limits. | Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS.[1] |
| Rat Serum | Ostarine | Andarine (as IS) | The matrix factor (MF) was calculated by comparing the peak area in the presence of matrix to the peak area in the absence of matrix. The specific percentage was not detailed. | Not applicable as a non-isotopic internal standard was used in this specific experiment. | Protein precipitation followed by LC-MS/MS analysis.[2] |
It is important to note that direct comparison between studies can be challenging due to differences in sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols for Matrix Effect Assessment
A standardized approach is crucial for the accurate determination of matrix effects. The following protocol outlines a general workflow for evaluating the matrix effect of Ostarine using this compound as the internal standard. This methodology is based on widely accepted bioanalytical method validation guidelines.
Objective:
To quantitatively assess the influence of different biological matrices on the ionization of Ostarine and this compound.
Materials:
-
Blank biological matrices from at least six different sources (e.g., plasma, urine, hair extract).
-
Ostarine analytical standard.
-
This compound internal standard.
-
Appropriate solvents for dissolution and dilution (e.g., methanol, acetonitrile, water).
-
LC-MS/MS system.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Ostarine and this compound in a suitable organic solvent.
-
Prepare working solutions of the analyte and internal standard by diluting the stock solutions.
-
-
Sample Set Preparation: Three sets of samples are prepared to evaluate the matrix effect:
-
Set 1 (Neat Solution): Ostarine and this compound are spiked into the mobile phase or a reconstitution solvent at a known concentration.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is subjected to the entire sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The resulting extract is then spiked with Ostarine and this compound at the same concentration as in Set 1.
-
Set 3 (Pre-Extraction Spike): Ostarine and this compound are spiked into the blank biological matrix before the sample preparation process. This set is used to determine the recovery of the extraction procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): The MF is calculated to assess the absolute matrix effect. A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2][3]
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): This factor evaluates the ability of the internal standard to compensate for the matrix effect. An IS-Normalized MF close to 1 with a low coefficient of variation (CV) across different matrix lots (typically ≤15%) is desirable.[4][5]
-
IS-Normalized MF = (Matrix Factor of Ostarine) / (Matrix Factor of this compound)
-
-
Recovery (RE): The recovery of the extraction procedure is also determined.
-
RE (%) = (Peak Area in Set 3) / (Peak Area in Set 2) * 100
-
-
Experimental Workflow for Matrix Effect Assessment
The following diagram illustrates the key steps in the experimental workflow for the evaluation of matrix effects.
Caption: Experimental workflow for matrix effect assessment.
Signaling Pathways and Logical Relationships
While Ostarine's primary mechanism of action involves the selective modulation of the androgen receptor, the assessment of matrix effects in its bioanalysis is a physicochemical process rather than a biological signaling pathway. The logical relationship in this context pertains to the experimental design aimed at isolating and quantifying the influence of the biological matrix on the analytical signal. The workflow diagram above illustrates this logical process. The core principle is to compare the analytical response of the analyte and internal standard in a clean solvent versus their response in the presence of extracted matrix components. This comparison allows for the calculation of the matrix factor and the internal standard-normalized matrix factor, which are key indicators of the matrix effect's magnitude and the internal standard's effectiveness in compensating for it. A robust method will demonstrate minimal and consistent matrix effects across different sources of the same biological tissue.
References
- 1. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Ostarine-d4 vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precise and reliable quantification of analytes is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison between the use of a deuterated internal standard, Ostarine-d4, and non-deuterated (structural analogue) internal standards for the quantification of Ostarine. This comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your research needs.
Internal standards are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in bioanalysis due to their near-identical chemical and physical properties to the analyte.[1]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
Data Presentation
The following table summarizes representative quantitative performance data from studies comparing deuterated and non-deuterated internal standards for various analytes, illustrating the expected performance differences when using this compound versus a non-deuterated standard.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analogue) |
| Accuracy (% Bias) | < 5% | ± 15% |
| Precision (%RSD) | < 10% | < 20% |
| Matrix Effect Compensation (CV of IS-Normalized Matrix Factor) | ≤ 5% | > 15% |
| Extraction Recovery Variability | Low | Moderate to High |
This table presents typical data from various bioanalytical studies and serves as an illustrative comparison.
Experimental Protocols
To objectively evaluate the performance of this compound against a non-deuterated internal standard, a validation experiment to assess the ability to compensate for matrix effects is crucial.
Key Experiment: Evaluation of Matrix Effects
Objective: To determine the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Ostarine analytical standard
-
This compound internal standard
-
Non-deuterated internal standard (a structural analogue of Ostarine)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Ostarine, this compound, and the non-deuterated internal standard in an appropriate solvent (e.g., methanol).
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte and IS in Neat Solution): Prepare a solution of Ostarine and each internal standard in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte and IS in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with Ostarine and each internal standard at the same concentrations as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1). An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
Calculate the IS-Normalized Matrix Factor: Divide the MF of the analyte by the MF of the internal standard for each matrix source.
-
Calculate the Coefficient of Variation (CV): Calculate the %CV of the IS-normalized matrix factor across the six different matrix sources for both this compound and the non-deuterated internal standard. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
Mandatory Visualization
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Ostarine's mechanism of action via the androgen receptor signaling pathway.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the quantification of Ostarine, the use of a deuterated internal standard such as this compound is strongly recommended. The near-identical physicochemical properties of this compound to the native analyte ensure superior performance in terms of accuracy, precision, and compensation for matrix effects when compared to non-deuterated, structural analogue internal standards. While the initial cost of a deuterated standard may be higher, the investment is justified by the enhanced data quality and reduced need for troubleshooting and re-analysis, ultimately leading to more reliable and defensible research outcomes. The provided experimental protocol for evaluating matrix effects offers a framework for researchers to validate and compare the performance of different internal standards in their specific analytical methods. Furthermore, understanding the signaling pathway of Ostarine provides a biological context for its analysis and the importance of accurate quantification in pharmacokinetic and pharmacodynamic studies.
References
Assessing the Isotopic Purity of Ostarine-d4: A Comparative Guide
For researchers and drug development professionals utilizing deuterated internal standards, ensuring isotopic purity is paramount for accurate and reproducible analytical results. This guide provides a comparative overview of common analytical techniques for assessing the isotopic purity of Ostarine-d4, a deuterated selective androgen receptor modulator (SARM) used as an internal standard in various studies.[1][2][3]
This compound, also known as Enobosarm-d4, is a stable isotope-labeled version of Ostarine.[1][2][4] The replacement of four hydrogen atoms with deuterium allows it to be used as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to correct for matrix effects and instrumental variability.[5] High isotopic purity, typically recommended to be at least 98% isotopic enrichment, is crucial to minimize background interference and ensure clear mass separation.[5]
Comparison of Analytical Methods for Isotopic Purity Assessment
The choice of analytical technique for determining the isotopic purity of this compound depends on the required level of detail, available instrumentation, and the specific goals of the analysis. The most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | LC-MS / HRMS | GC-MS | NMR Spectroscopy (¹H, ²H, ¹³C) |
| Primary Use | Quantitation of isotopologue distribution, chemical purity | Quantitation of volatile derivatives, chemical purity | Structural confirmation, site-specific isotopic enrichment |
| Sensitivity | High (pg to ng level) | High (pg to ng level) | Lower (µg to mg level) |
| Sample Throughput | High | Medium | Low |
| Sample Consumption | Low (nanogram level)[6] | Low | High |
| Data Output | Mass-to-charge ratio, relative abundance of isotopologues | Mass-to-charge ratio, relative abundance of isotopologues | Chemical shifts, coupling constants, signal integration |
| Strengths | Excellent for determining the distribution of deuterated species (d₀, d₁, d₂, d₃, d₄).[6] High-resolution mass spectrometry (HRMS) can resolve isotopologues with high accuracy.[6] | Good for separating volatile and thermally stable compounds. | Provides detailed structural information and can determine the specific location of deuterium labels. |
| Limitations | Potential for in-source hydrogen-deuterium exchange. | Requires derivatization for non-volatile compounds like Ostarine. | Lower sensitivity compared to MS techniques. Complex spectra can be challenging to interpret fully. |
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and comparable data. Below are generalized protocols for the key experiments.
Isotopic Purity Assessment by LC-HRMS
This method is highly effective for determining the relative abundance of each deuterated species of this compound.
a) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's linear range (e.g., 1-100 ng/mL).
b) Chromatographic Conditions:
-
UHPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
c) Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Ostarine (d₀) and all deuterated isotopologues (d₁, d₂, d₃, d₄). Calculate the area under the curve for each peak to determine their relative abundances.
Structural Confirmation and Purity by NMR Spectroscopy
NMR is the gold standard for structural elucidation and can confirm the positions of deuterium labeling.
a) Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
b) NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the presence and relative amounts of residual non-deuterated sites.
-
¹³C NMR: To confirm the carbon skeleton.
-
¹⁹F NMR: Useful for SARMs like Ostarine that contain fluorine.[7]
-
²H NMR: To directly observe the deuterium signals and confirm labeling sites.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to quantify the amount of residual protons at the deuterated positions. The absence or significant reduction of signals at specific chemical shifts compared to the unlabeled Ostarine standard confirms successful deuteration.
Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of assessing this compound isotopic purity and the relationship between key concepts.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ostarine(MK-2866) | C19H14F3N3O3 | CID 45107712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantification of Ostarine: Standard Addition Method vs. Internal Standard with Ostarine-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ostarine (MK-2866), the choice of calibration method is critical for achieving accurate and reliable results. This guide provides an objective comparison between two widely used techniques: the standard addition method and the internal standard method, specifically utilizing its deuterated analog, Ostarine-d4. This comparison is supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your analytical needs.
Introduction to Calibration Methods
The primary goal of any quantitative analytical method is to accurately determine the concentration of an analyte in a sample. However, the sample matrix—everything in the sample except the analyte—can significantly interfere with the analytical signal, leading to either underestimation or overestimation of the analyte's concentration. This phenomenon is known as the matrix effect.[1][2] The standard addition and internal standard methods are two common strategies employed to mitigate these matrix effects.
The Internal Standard Method involves adding a known amount of a compound, the internal standard, to all samples, calibration standards, and blanks. The internal standard should be chemically and physically similar to the analyte.[3] An ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for Ostarine.[4][5][6] The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This method is effective because any signal fluctuation due to matrix effects or variations in sample preparation and instrument response will likely affect both the analyte and the internal standard to the same degree, thus preserving the accuracy of the measurement.[3][7]
The Standard Addition Method is another powerful technique for overcoming matrix effects.[8] In this method, the sample is divided into several aliquots. One aliquot is analyzed directly, while known amounts of the analyte are "spiked" into the other aliquots.[7][8] The analytical signal is then plotted against the concentration of the added analyte. The absolute value of the x-intercept of the resulting calibration curve corresponds to the concentration of the analyte in the original sample.[8] This method is particularly useful when a suitable internal standard is not available or when the matrix is complex and highly variable.[2]
Performance Comparison: Internal Standard Method with this compound
Table 1: Performance Data for the Internal Standard Method for Ostarine Quantification [9]
| Validation Parameter | Result |
| Linearity Range | 50 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Within-Run Precision (RSD%) | |
| 150 ng/mL | 5.3% |
| 4000 ng/mL | 3.8% |
| 7500 ng/mL | 2.1% |
| Between-Run Precision (RSD%) | |
| 150 ng/mL | 6.9% |
| 4000 ng/mL | 4.5% |
| 7500 ng/mL | 3.2% |
| Within-Run Accuracy (Bias%) | |
| 150 ng/mL | 4.7% |
| 4000 ng/mL | -2.5% |
| 7500 ng/mL | 1.3% |
| Between-Run Accuracy (Bias%) | |
| 150 ng/mL | 5.9% |
| 4000 ng/mL | -1.8% |
| 7500 ng/mL | 2.4% |
| Limit of Quantification (LOQ) | 50 ng/mL |
Experimental Protocols
Internal Standard Method with this compound
This protocol is based on a validated method for Ostarine quantification in a biological matrix and adapted for the use of this compound.[9]
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Ostarine and this compound (internal standard) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Ostarine by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., serum, plasma), add 20 µL of the this compound working internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto a reverse-phase C18 column.
-
Use a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium formate).
-
Detect Ostarine and this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Ostarine to the peak area of this compound against the concentration of the Ostarine standards.
-
Determine the concentration of Ostarine in the samples by interpolating their peak area ratios from the calibration curve.
-
Standard Addition Method
The following is a generalized protocol for the standard addition method for Ostarine quantification.
-
Preparation of Stock and Spiking Solutions:
-
Prepare a primary stock solution of Ostarine in methanol at a concentration of 1 mg/mL.
-
Prepare a series of spiking solutions of Ostarine by diluting the stock solution to appropriate concentrations.
-
-
Sample Preparation:
-
Divide the sample into at least four equal aliquots (e.g., 100 µL each).
-
Leave one aliquot unspiked.
-
To the remaining aliquots, add increasing known volumes of the Ostarine spiking solutions to achieve a range of added concentrations.
-
Bring all aliquots to the same final volume with a suitable solvent.
-
Subject all aliquots to the same sample preparation procedure (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze all prepared aliquots using the same LC-MS/MS conditions as described for the internal standard method.
-
-
Data Analysis:
-
Plot the measured peak area of Ostarine against the concentration of the added Ostarine for each aliquot.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis. The absolute value of the x-intercept is the concentration of Ostarine in the original sample.
-
Method Workflows
Caption: Workflow for the Internal Standard Method.
Caption: Workflow for the Standard Addition Method.
Conclusion
Both the standard addition method and the internal standard method with this compound are powerful techniques for the accurate quantification of Ostarine in complex matrices.
The internal standard method with this compound is highly recommended for routine analysis and high-throughput screening. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and variability in sample processing and instrument response.[2][11] This method generally offers excellent precision and accuracy, as demonstrated by the validation data presented.
The standard addition method is an invaluable tool for method development, validation, and for analyzing samples with unknown or highly variable matrix compositions.[3][8] It provides a more direct way to assess and correct for matrix effects within each individual sample. However, it is more labor-intensive and consumes more sample per analysis, making it less suitable for large batches of samples.
Ultimately, the choice between these two methods will depend on the specific requirements of the study, the nature of the sample matrix, the availability of a suitable internal standard, and the desired sample throughput. For robust and reliable quantification of Ostarine, a thorough validation of the chosen method is imperative.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Fragmentation Analysis of Ostarine and Ostarine-d4: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fragmentation patterns of Ostarine (MK-2866) and its deuterated analog, Ostarine-d4. The information presented is intended to support researchers in the fields of pharmacology, analytical chemistry, and drug metabolism in the identification and quantification of these compounds. The guide includes a summary of their mass spectrometric fragmentation, a detailed experimental protocol for their analysis, and visual diagrams to illustrate the experimental workflow and the signaling pathway of Ostarine.
Introduction to Ostarine
Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal selective androgen receptor modulator (SARM).[1][2] It has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis due to its ability to selectively activate androgen receptors in specific tissues like muscle and bone, with reduced effects on other tissues.[1][2] this compound is a deuterated version of Ostarine, commonly used as an internal standard in quantitative analytical methods.
Comparative Fragmentation Analysis
Mass spectrometry is a primary technique for the structural elucidation and quantification of Ostarine and its metabolites. The fragmentation patterns of Ostarine and this compound are crucial for their specific and sensitive detection.
Table 1: Comparison of Precursor and Product Ions for Ostarine and this compound
| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Ionization Mode |
| Ostarine | 388.09 | 269.05, 185.05, 118.05 | Negative |
| This compound | 392.12 | 273.08, 185.05, 122.08 | Negative |
The fragmentation of Ostarine in negative ionization mode primarily occurs through ether and amide bond cleavages.[3] For this compound, the deuterium atoms are located on the cyanophenoxy ring. This results in a +4 Da mass shift for the precursor ion and any fragment ions that retain this deuterated ring structure.
Table 2: Proposed Fragmentation Assignments for Ostarine and this compound
| Product Ion (m/z) - Ostarine | Product Ion (m/z) - this compound | Proposed Fragment Structure / Origin |
| 269.05 | 273.08 | [C₁₂H₅D₄F₃N₂O₂]⁻ - Resulting from amide bond cleavage, retaining the deuterated phenoxy group. |
| 185.05 | 185.05 | [C₈H₄F₃N₂O]⁻ - Resulting from ether bond cleavage, corresponding to the 4-cyano-3-(trifluoromethyl)phenylamino moiety. |
| 118.05 | 122.08 | [C₇HD₄NO]⁻ - Resulting from ether bond cleavage, corresponding to the deuterated 4-cyanophenoxy moiety. |
Experimental Protocol: LC-MS/MS Analysis
This section outlines a general procedure for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ostarine and this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of Ostarine and this compound in a suitable organic solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solutions.
-
Sample Extraction (from biological matrix): A common method is protein precipitation. To 100 µL of the sample (e.g., serum, urine), add 300 µL of cold acetonitrile containing the internal standard (this compound). Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.[4]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a two-solvent system is common.
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Product ion scan for fragmentation pattern elucidation or Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Ostarine: 388.1 → 269.1 (quantifier), 388.1 → 185.1 (qualifier)
-
This compound: 392.1 → 273.1 (quantifier), 392.1 → 185.1 (qualifier)
-
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of Ostarine.
Caption: Experimental workflow for the comparative fragmentation analysis of Ostarine and this compound.
Caption: Simplified signaling pathway of Ostarine's action as a Selective Androgen Receptor Modulator.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Ostarine-d4 Disposal
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Ostarine-d4 are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
This compound, a deuterated form of the selective androgen receptor modulator (SARM) Ostarine, requires careful management as a potentially bioactive and hazardous compound.[1][2] While specific disposal instructions for this compound are not extensively documented, the following procedures are based on established guidelines for the disposal of research-grade chemicals and hazardous waste.[3][4][5][6][7]
I. Pre-Disposal Safety and Waste Identification
Before initiating the disposal process, it is crucial to correctly identify and characterize the waste. This compound waste may exist in various forms, including pure compound (solid), solutions in organic solvents, or contaminated labware.
Key Precautionary Steps:
-
Consult Safety Data Sheet (SDS): Always review the manufacturer-provided SDS for Ostarine or this compound for specific handling and hazard information.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[3][7]
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and other solid materials in a designated, compatible solid waste container.
-
Liquid Waste:
-
Halogenated vs. Non-Halogenated Solvents: Segregate liquid waste based on the solvent used. This compound is often dissolved in organic solvents like ethanol or DMSO.[8] These would typically be classified as non-halogenated organic waste.
-
Aqueous Solutions: While Ostarine has low solubility in aqueous buffers, any such solutions should be collected as aqueous chemical waste.[8]
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous waste. After triple-rinsing and air-drying in a ventilated area, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[6]
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use containers that are chemically resistant to the waste they will hold. For liquid waste, use leak-proof, screw-top containers.[3][4] Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]
-
Labeling: All waste containers must be clearly and accurately labeled.[3][7] The label should include:
-
The words "Hazardous Waste."[7]
-
The full chemical name(s) of the contents, including "this compound" and any solvents. Avoid abbreviations or formulas.[3][7]
-
The approximate concentration or percentage of each component.
-
The date of waste generation.[7]
-
The name of the principal investigator and the laboratory location.[7]
-
Appropriate hazard pictograms.[7]
-
Step 3: Waste Storage
-
Designated Storage Area: Store waste in a designated, secure area away from general laboratory traffic.[4]
-
Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the largest primary container.[4]
-
Segregation in Storage: Keep incompatible waste types segregated within the storage area.[3]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of chemical waste down the drain or in the regular trash.[3][7] Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[4][7]
-
Provide Documentation: Be prepared to provide a detailed inventory of the waste to EHS.
III. Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Do not exceed 80% of the container's capacity.[3] | To allow for vapor expansion and prevent spills. |
| Waste Storage Time Limit | Must be collected within 90 days of the start of accumulation.[4] | To comply with regulatory requirements and minimize storage hazards. |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream.[4] | Regulatory limit for accumulation before requiring more stringent storage protocols. |
| Empty Container Rinsing | Triple-rinse with a suitable solvent.[6] | To ensure the removal of hazardous residue. |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the largest primary container.[4] | To adequately contain potential spills or leaks. |
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste disposal.
Caption: this compound waste stream segregation and disposal pathways.
By adhering to these comprehensive disposal procedures, research professionals can mitigate the risks associated with this compound and other investigational compounds, fostering a culture of safety and environmental responsibility within the laboratory. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. enviroserve.com [enviroserve.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Page loading... [wap.guidechem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Handling of Ostarine-d4 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Ostarine-d4 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound, a deuterated form of Ostarine (also known as Enobosarm or MK-2866), is a selective androgen receptor modulator (SARM). While it is investigated for potential therapeutic benefits, it is crucial to handle this compound with the appropriate precautions due to its biological activity and potential hazards. The toxicological properties of Ostarine and its deuterated analogs have not been exhaustively investigated. Therefore, treating the compound as potentially hazardous and minimizing exposure is a critical safety principle.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| Protection Level | Required PPE | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash-prone procedures. |
| Skin Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect gloves for any tears or punctures before use. For larger quantities or increased splash risk, double-gloving is advised. |
| Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashes, a fluid-impermeable apron should be worn over the lab coat. | |
| Respiratory Protection | NIOSH-approved respirator | Required when working with the solid compound outside of a chemical fume hood or when aerosolization is possible. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to prevent the dispersal of fine particles.
-
Solution Preparation: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). When dissolving, add the solvent to the solid to minimize dust generation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to store this compound as a solid at -20°C, where it should be stable for at least two years.[1]
-
Aqueous solutions of Ostarine are not recommended for storage for more than one day.[1]
Disposal Plan
Dispose of this compound and all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect any unused solid this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated bench paper) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, rigid plastic container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container that is then treated as hazardous chemical waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
Collect the first rinse as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Deface or remove the label from the empty, rinsed container before disposal in the appropriate recycling or trash stream.
-
-
Labeling and Pickup:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Arrange for pickup by your institution's environmental health and safety (EHS) department.
-
Quantitative Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes its known physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ |
| Molecular Weight | 393.36 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Ethanol (~25 mg/ml), DMSO (~15 mg/ml), and DMF (~15 mg/ml). Sparingly soluble in aqueous buffers.[1] |
| Storage Temperature | -20°C for long-term storage.[1] |
Experimental Protocols
Quantitative Determination of Ostarine by UHPLC
This protocol is adapted from a validated method for the quantitative determination of Ostarine in dietary supplements and can be applied for the analysis of this compound with appropriate adjustments for the deuterated standard.
Methodology:
-
Instrumentation: A UHPLC system equipped with a binary pump, solvent degasser, autosampler, and a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of 75% methanol and 25% 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 254 nm).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound by accurately weighing the compound and dissolving it in methanol to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 1-25 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the compound with methanol using sonication or magnetic stirring.
-
Dilute the extract with the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the UHPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: this compound binds to the Androgen Receptor, initiating gene transcription and activating ERK1/2 kinase, leading to muscle cell growth.
Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
